Phthalazinone pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDIWWSXOOXFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
One-Pot Synthesis of Novel Phthalazinone-Pyrazole Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the one-pot synthesis of novel molecular scaffolds integrating both phthalazinone and pyrazole moieties. Phthalazinone and its derivatives are recognized pharmacophores with a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1] Similarly, the pyrazole nucleus is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents.[1] The combination of these two heterocyclic systems into a single molecular entity through efficient one-pot multicomponent reactions (MCRs) represents a promising strategy for the discovery of new drug candidates with unique pharmacological profiles.
This document details a key example of a one-pot, three-component reaction to synthesize pyran-linked phthalazinone-pyrazole hybrids, providing comprehensive experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflow and reaction mechanism.
Core Synthesis Strategy: Three-Component Reaction
A notable and efficient method for constructing phthalazinone-pyrazole scaffolds is a one-pot, three-component reaction. This approach involves the condensation of a phthalazinone derivative, a substituted pyrazole-carbaldehyde, and an active methylene compound, catalyzed by L-proline in ethanol.[1] This atom-economical process allows for the rapid assembly of complex molecules from simple precursors, minimizing waste and purification steps.[1][2]
Experimental Workflow
The overall experimental process for the one-pot synthesis is outlined below. It begins with the preparation of the key phthalazinone precursor, followed by the multicomponent reaction to yield the final hybrid scaffold.
Detailed Experimental Protocols
This section provides the methodologies for the synthesis of the precursor materials and the final one-pot reaction to generate the hybrid scaffolds.
Synthesis of Phthalazinone Precursor
The required phthalazinone starting material, 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1), is synthesized from phthalic anhydride and 2-cyanoacetohydrazide.[1]
Procedure:
-
A mixture of phthalic anhydride (1 equivalent) and 2-cyanoacetohydrazide (1 equivalent) is refluxed in a suitable solvent (e.g., glacial acetic acid).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.
-
The crude product is washed with a cold solvent (e.g., ethanol) and dried to yield the pure phthalazinone precursor (1).
One-Pot Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h)
The following is a general procedure for the L-proline catalyzed three-component synthesis.[1]
Materials:
-
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1)
-
Substituted 1H-pyrazole-5-carbaldehyde (2a-d)
-
Active methylene compound: Malononitrile (3a) or Ethyl 2-cyanoacetate (3b)
-
L-proline (20 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the phthalazinone precursor (1) (1 equiv., 10 mmol), the appropriate 1H-pyrazole-5-carbaldehyde (2) (1 equiv., 10 mmol), and the active methylene compound (3) (1 equiv., 10 mmol).
-
Add ethanol (50 ml) to the mixture.
-
Add L-proline (20 mol%, 0.23 g) as the catalyst.
-
Heat the reaction mixture at 70–75°C for 50–60 minutes.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture to 30–35°C.
-
Add cold water to the reaction mixture and stir for 30 minutes.
-
Collect the precipitated crude product by direct filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure pyran-linked phthalazinone-pyrazole hybrid (4).[1]
Quantitative Data Summary
The one-pot synthesis yields a variety of pyran-linked phthalazinone-pyrazole hybrids. The yields and reaction times for a selection of synthesized compounds are summarized below.
| Compound ID | Pyrazole Aldehyde Substituent (R) | Active Methylene Compound | Reaction Time (min) | Yield (%) |
| 4a | Phenyl | Malononitrile | 50 | 91 |
| 4b | Phenyl | Ethyl 2-cyanoacetate | 55 | 88 |
| 4c | 4-Methylphenyl | Malononitrile | 50 | 93 |
| 4d | 4-Methylphenyl | Ethyl 2-cyanoacetate | 60 | 90 |
| 4e | 4-Chlorophenyl | Malononitrile | 55 | 92 |
| 4f | 4-Chlorophenyl | Ethyl 2-cyanoacetate | 55 | 89 |
| 4g | 4-Nitrophenyl | Malononitrile | 50 | 94 |
| 4h | 4-Nitrophenyl | Ethyl 2-cyanoacetate | 55 | 92 |
| Table 1: Summary of reaction conditions and yields for the synthesis of pyran-linked phthalazinone-pyrazole hybrids (4a-h). Data sourced from Malik et al., 2021.[1] |
Plausible Reaction Mechanism
The L-proline catalyzed reaction is proposed to proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.
Mechanism Steps:
-
Knoevenagel Condensation: The reaction initiates with an L-proline catalyzed Knoevenagel condensation between the pyrazole aldehyde (2) and the active methylene compound (3) to form a highly electrophilic Knoevenagel adduct (Intermediate I).[3]
-
Michael Addition: The phthalazinone precursor (1), acting as a nucleophile, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. This forms an acyclic intermediate (II).[3]
-
Intramolecular Cyclization & Tautomerization: The acyclic intermediate (II) then undergoes a rapid intramolecular cyclization followed by tautomerization to yield the stable, final pyran-linked phthalazinone-pyrazole hybrid scaffold (4).[3]
Conclusion and Outlook
The one-pot, three-component synthesis of pyran-linked phthalazinone-pyrazole hybrids demonstrates an efficient and sustainable strategy for generating novel and complex heterocyclic scaffolds.[1][2] This method offers significant advantages, including operational simplicity, high yields, and the use of an environmentally friendly catalyst.[1] The resulting hybrid molecules are of significant interest for drug discovery, particularly in the field of oncology, where they have shown promising cytotoxicity against lung and cervical carcinoma cell lines.[1] Future research can expand upon this methodology by exploring a wider range of substituents on both the phthalazinone and pyrazole rings, as well as employing different active methylene compounds to further diversify the resulting molecular library for extensive pharmacological screening.
References
- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Multicomponent Synthesis of Phthalazinone-Pyrazole Hybrids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multicomponent reaction (MCR) strategies for the synthesis of phthalazinone-pyrazole hybrids, a class of heterocyclic compounds with significant therapeutic potential. This document details the synthetic methodologies, presents quantitative data in structured tables, and provides comprehensive experimental protocols. Furthermore, it visualizes key reaction mechanisms and relevant biological signaling pathways to support researchers in the fields of medicinal chemistry and drug development.
Introduction
Phthalazinone and pyrazole moieties are well-established pharmacophores, each contributing to the biological activity of numerous approved drugs and clinical candidates. The fusion of these two heterocyclic systems into a single molecular entity through hybrid design has emerged as a promising strategy in drug discovery. Phthalazinone-pyrazole hybrids have demonstrated a wide range of pharmacological activities, including anticancer and antidiabetic properties. Multicomponent reactions are a powerful tool for the efficient, atom-economical, and diversity-oriented synthesis of these complex scaffolds. This guide focuses on the prevalent one-pot, three-component condensation reactions for the preparation of these valuable compounds.
Synthetic Methodologies
The predominant approach for synthesizing phthalazinone-pyrazole hybrids involves a one-pot, three-component reaction. This strategy typically combines a phthalazinone-containing precursor, a pyrazole-based aldehyde, and an active methylene compound. Variations in catalysts, solvents, and reaction conditions have been explored to optimize yields and facilitate greener synthetic protocols.
Three-Component Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids
A facile and efficient method for the synthesis of pyran-linked phthalazinone-pyrazole hybrids has been developed, employing L-proline as an organocatalyst.[1][2] This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence.
Reaction Scheme: L-Proline Catalyzed Three-Component Synthesis
Caption: General workflow for the L-proline catalyzed synthesis of pyran-linked phthalazinone-pyrazole hybrids.
Three-Component Synthesis of Pyrazolo[1,2-b]phthalazine-diones
The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones is another prominent application of three-component reactions in this field. These reactions typically involve the condensation of phthalhydrazide, an aromatic aldehyde, and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). A variety of catalysts, including ionic liquids and inorganic bases, have been successfully employed to promote this transformation, often under solvent-free or microwave-assisted conditions.[3][4][5]
Reaction Scheme: Synthesis of Pyrazolo[1,2-b]phthalazine-diones
Caption: General workflow for the three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-diones.
Data Presentation
The following tables summarize the quantitative data from representative studies on the synthesis and biological evaluation of phthalazinone-pyrazole hybrids.
Table 1: Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h) [1][2]
| Compound | 1H-Pyrazole-5-carbaldehyde (2) | Active Methylene Compound (3) | Yield (%) |
| 4a | 1H-pyrazole-5-carbaldehyde | Malononitrile | 88 |
| 4b | 1-Methyl-1H-pyrazole-5-carbaldehyde | Malononitrile | 87 |
| 4c | 1-Phenyl-1H-pyrazole-5-carbaldehyde | Malononitrile | 85 |
| 4d | 1-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde | Malononitrile | 84 |
| 4e | 1H-pyrazole-5-carbaldehyde | Ethyl 2-cyanoacetate | 86 |
| 4f | 1-Methyl-1H-pyrazole-5-carbaldehyde | Ethyl 2-cyanoacetate | 85 |
| 4g | 1-Phenyl-1H-pyrazole-5-carbaldehyde | Ethyl 2-cyanoacetate | 84 |
| 4h | 1-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde | Ethyl 2-cyanoacetate | 84 |
Table 2: In Vitro Anticancer Activity of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h) [1]
| Compound | IC₅₀ (µM) vs. A549 (Lung Carcinoma) | IC₅₀ (µM) vs. HeLa (Cervical Carcinoma) |
| 4a | 25.4 ± 1.8 | 28.1 ± 2.1 |
| 4b | 12.3 ± 1.1 | 15.6 ± 1.3 |
| 4c | 9.8 ± 0.9 | 10.1 ± 1.0 |
| 4d | 15.7 ± 1.4 | 18.9 ± 1.6 |
| 4e | 41.6 ± 2.5 | 31.6 ± 2.4 |
| 4f | 30.2 ± 2.1 | 25.4 ± 1.9 |
| 4g | 21.8 ± 1.7 | 20.3 ± 1.5 |
| 4h | 28.4 ± 2.0 | 22.7 ± 1.8 |
Experimental Protocols
General Procedure for the Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h)[1][2]
A mixture of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1) (1 equiv., 10 mmol), the appropriate 1H-pyrazole-5-carbaldehyde (2a-d) (1 equiv., 10 mmol), and an active methylene compound (malononitrile 3a or ethyl 2-cyanoacetate 3b) (1 equiv., 10 mmol) is taken in ethanol (50 mL). To this mixture, L-proline (20 mol%, 0.23 g) is added as a catalyst. The reaction mixture is then heated at 70-75 °C for 50-60 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to 30-35 °C, and cold water is added. The mixture is stirred for 30 minutes, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from ethanol.
Characterization Data for Selected Compound (4c):
-
Melting Point: 260-262 °C
-
IR (KBr, cm⁻¹): 3150-3400 (-NH-), 2210 (-CN-), 1680 (-CO-)
-
¹H-NMR (400 MHz, DMSO-d₆, δ ppm): 6.8 (s, 1H, -CH), 7.2-8.1 (m, 10H, Ar-H), 9.5 (s, 2H, -NH₂), 11.8 (s, 1H, -NH)
-
MS (m/z): 449 [M+H]⁺
General Procedure for the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones using an Ionic Liquid Catalyst[3]
A mixture of an aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), phthalhydrazide (1 mmol), and 1-butyl-3-methyl imidazolium hydroxide ([bmim]OH) (10 mol%) in ethanol is stirred at 60 °C for the appropriate time (typically 0.8-3 hours). The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is washed with water and then recrystallized from ethanol to afford the pure product.
Biological Targets and Signaling Pathways
Phthalazinone-pyrazole hybrids have been shown to target key enzymes implicated in cancer and diabetes.
Aurora-A Kinase Inhibition
Certain phthalazinone-pyrazole derivatives have been identified as potent and selective inhibitors of Aurora-A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression. Overexpression of Aurora-A is common in many human cancers and is associated with poor prognosis. Inhibition of Aurora-A leads to mitotic arrest and subsequent apoptosis in cancer cells.
Signaling Pathway: Aurora-A Kinase in Mitosis
Caption: Inhibition of Aurora-A kinase by phthalazinone-pyrazole hybrids disrupts mitosis, leading to cell cycle arrest and apoptosis.
α-Glucosidase Inhibition
Another promising therapeutic application of phthalazinone-pyrazole hybrids is in the management of type 2 diabetes through the inhibition of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.
Mechanism of Action: α-Glucosidase Inhibition
Caption: Phthalazinone-pyrazole hybrids competitively inhibit α-glucosidase, slowing carbohydrate digestion and reducing post-meal blood glucose spikes.
Conclusion
Multicomponent reactions provide a highly effective and versatile platform for the synthesis of phthalazinone-pyrazole hybrids. The methodologies detailed in this guide, particularly the three-component condensation reactions, offer researchers efficient routes to a diverse range of these biologically active compounds. The identification of key molecular targets such as Aurora-A kinase and α-glucosidase underscores the therapeutic potential of this scaffold in oncology and metabolic diseases. The provided experimental protocols and mechanistic insights are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and DFT mechanistic insights into one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under catalysis of DBU-based ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
The Design, Synthesis, and Application of Novel Phthalazinone-Pyrazole Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the design, synthesis, and biological evaluation of novel phthalazinone-pyrazole analogues. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating potent and selective inhibitory activity against various key targets in oncology, including Serine Hydroxymethyltransferase 2 (SHMT2), Aurora kinases, and Poly (ADP-ribose) polymerase-1 (PARP-1). This document details the synthetic methodologies, summarizes key quantitative structure-activity relationship (SAR) data, and provides comprehensive experimental protocols for the biological evaluation of these compounds.
Introduction: The Pharmacological Significance of Phthalazinone-Pyrazole Scaffolds
The fusion of phthalazinone and pyrazole rings creates a unique chemical architecture with significant potential for drug development. Phthalazinone, a bicyclic heteroaromatic compound, is a well-established pharmacophore present in several approved drugs and clinical candidates, recognized for its diverse biological activities including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] Similarly, the pyrazole moiety is a cornerstone in medicinal chemistry, featured in numerous drugs and known for its broad spectrum of pharmacological properties.[2] The combination of these two privileged scaffolds into a single molecular entity offers a powerful strategy for the development of novel therapeutics with enhanced potency and selectivity.
Design and Synthesis of Phthalazinone-Pyrazole Analogues
The synthetic strategies for phthalazinone-pyrazole analogues are versatile, often employing multi-component reactions to efficiently generate molecular diversity. A common and effective approach involves the condensation of a phthalazinone precursor with a pyrazole aldehyde and an active methylene compound.
General Synthetic Scheme
A representative synthetic route for the creation of pyran-linked phthalazinone-pyrazole hybrids is a one-pot three-component reaction. This method is advantageous due to its atom economy, operational simplicity, and the ability to generate complex molecules in a single step.
Caption: General workflow for the one-pot synthesis of phthalazinone-pyrazole analogues.
Therapeutic Targets and Mechanisms of Action
Phthalazinone-pyrazole analogues have demonstrated inhibitory activity against several key protein targets implicated in cancer progression. This section details the roles of SHMT2, Aurora kinases, and PARP-1 in cellular signaling and how their inhibition by these novel compounds can lead to therapeutic effects.
SHMT2 Inhibition and Anti-proliferative Activity
Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids, which are vital for rapidly proliferating cancer cells.[3] Inhibition of SHMT2 disrupts these metabolic processes, leading to reduced cancer cell growth and survival.
SHMT2 Signaling Pathway
Caption: The role of SHMT2 in cancer cell metabolism and its inhibition by phthalazinone-pyrazole analogues.
Quantitative Data: SHMT2 Inhibitors
| Compound ID | Structure | A549 IC50 (µM) | HeLa IC50 (µM) |
| 4a | 2-amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile | 14.1 ± 0.9 | 17.9 ± 1.0 |
| 4b | 2-amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1-methyl-1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile | 10.6 ± 1.2 | 11.8 ± 1.2 |
| 4c | 2-amino-4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4H-pyran-3,5-dicarbonitrile | 9.8 ± 1.1 | 10.1 ± 0.8 |
Data extracted from Malik et al., 2021.[2]
Aurora Kinase Inhibition and Mitotic Arrest
Aurora kinases (A and B) are key regulators of mitosis, playing critical roles in centrosome maturation, spindle assembly, and chromosome segregation.[4] Their overexpression is common in many cancers and is associated with genomic instability. Phthalazinone-pyrazole analogues have been developed as potent and selective inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Aurora Kinase Signaling Pathway in Mitosis
Caption: The role of Aurora kinases in mitosis and their inhibition leading to mitotic arrest.
Quantitative Data: Aurora Kinase Inhibitors
| Compound ID | Structure | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 GI50 (µM) |
| 12c | N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide | 118 ± 8.1 | 80 ± 4.2 | 3.8 ± 0.3 |
Data extracted from Li et al., 2018.
PARP-1 Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA single-strand break repair.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality. Phthalazinone-based PARP inhibitors, inspired by the structure of Olaparib, have shown significant promise.
PARP-1 Signaling in DNA Repair
Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by its inhibitors.
Quantitative Data: PARP-1 Inhibitors
| Compound ID | Structure | PARP-1 IC50 (nM) |
| 11c | 4-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)picolinamide | 97 |
| Olaparib | (Reference) | 139 |
Data extracted from Almahli et al., 2018.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative phthalazinone-pyrazole analogue and for key biological assays used to evaluate their activity.
Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (General Procedure)
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the Structural Elucidation of Phthalazinone Pyrazole Derivatives Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopy techniques used for the definitive structural characterization of phthalazinone pyrazole derivatives. These heterocyclic scaffolds are prominent in medicinal chemistry, forming the core of molecules with potential anticancer, anti-inflammatory, and other therapeutic activities.[1][2] Accurate structural determination is a prerequisite for understanding structure-activity relationships (SAR) and advancing drug development efforts.
Core NMR Techniques for Structural Elucidation
The unambiguous assignment of a chemical structure relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each provides a unique layer of information that, when combined, reveals the complete molecular architecture.
-
¹H NMR (Proton NMR): This is the starting point for most structural analyses. It provides information about the number of different types of protons, their electronic environment (chemical shift, δ), the number of protons of each type (integration), and their proximity to other protons (spin-spin coupling, J).
-
¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in a molecule. The chemical shift of each carbon provides insight into its functional group and hybridization state (e.g., C=O, C=C, C-N).
-
2D COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings through bonds, typically over two to three bonds.[3] It is invaluable for identifying spin systems and piecing together adjacent proton fragments, such as those in aromatic rings or alkyl chains.[3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling).[3] It provides a clear and sensitive map of all C-H bonds, linking the ¹H and ¹³C spectra.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J).[3] HMBC is critical for connecting disparate fragments of the molecule, such as linking the pyrazole and phthalazinone rings through a linker or identifying the substitution patterns on each ring.[4]
General Workflow for Structural Elucidation
The process of characterizing a novel this compound derivative follows a logical progression, beginning with synthesis and culminating in the complete assignment of its NMR spectra.
Data Presentation: NMR Data of Representative Derivatives
The following tables summarize the ¹H and ¹³C NMR data for several pyran-linked phthalazinone-pyrazole hybrids, as reported in the literature.[5] All spectra were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data for Selected this compound Hybrids [5]
| Compound | -CH (Pyran) | Ar-H | -NH₂ | -NH | Other Protons |
| 4a | 6.5 (s, 1H) | 7.4 (d, 1H, J=7.8), 7.9-8.1 (m, 4H), 8.2 (d, 1H, J=7.5) | 9.8 (s, 2H) | 11.4 (s, 1H), 12.2 (s, 1H) | - |
| 4b | 6.5 (s, 1H) | 7.4 (d, 1H, J=7.8), 7.9-8.1 (m, 4H), 8.1 (d, 1H, J=7.5) | 9.6 (s, 2H) | 12.0 (s, 1H) | 2.9 (s, 3H, -CH₃) |
| 4c | 6.4 (s, 1H) | 7.9-8.1 (m, 4H), 8.2 (d, 1H, J=7.5) | 9.8 (s, 2H) | 11.3 (s, 1H), 12.1 (s, 1H) | 3.4 (s, 3H, -CH₃) |
| 4d | 6.4 (s, 1H) | 7.4-8.2 (m, 6H) | 9.9 (s, 2H) | 11.3 (s, 1H), 12.2 (s, 1H) | - |
Table 2: ¹³C NMR Data for Selected this compound Hybrids [5]
| Compound | Pyran Carbons | Phthalazinone Carbons | Pyrazole Carbons | Other Carbons |
| 4a | 48.7, 75.1, 87.2, 113.9, 115.8 | 124.2, 128.6, 129.5, 131.7, 134.3, 157.1, 163.3, 163.5 | 125.8, 137.1, 155.8 | - |
| 4b | 48.5, 75.4, 86.7, 114.5, 115.0 | 124.5, 128.6, 129.7, 130.8, 134.1, 157.4, 163.0, 163.6 | 127.9, 136.0, 155.7 | 28.8 (-CH₃) |
| 4c | 49.4, 74.2, 84.5, 115.2, 116.5 | 123.4, 128.9, 129.9, 131.7, 133.9, 157.6, 162.1, 163.3 | 126.8, 136.2, 154.8 | 34.0 (-CH₃) |
| 4d | 46.6, 74.5, 86.3, 114.6, 115.9 | 125.5, 129.2, 129.9, 131.6, 134.4, 157.4, 163.5, 163.9 | 127.7, 137.5, 155.2 | - |
Key Structural Correlations and Their Visualization
HMBC is the cornerstone for assembling the final structure. By observing correlations between protons and carbons separated by two or three bonds, one can unequivocally link the distinct heterocyclic rings and their substituents.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for obtaining high-quality data.
A. General Synthesis Protocol for Pyran-Linked Phthalazinone-Pyrazole Hybrids
This protocol is adapted from a one-pot, three-component reaction strategy.[5][6]
-
Reactant Preparation: In a round-bottom flask, combine 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1.0 equiv), a substituted 1H-pyrazole-5-carbaldehyde (1.0 equiv), and an active methylene compound such as malononitrile (1.0 equiv).[5]
-
Solvent and Catalyst Addition: Add ethanol as the solvent and L-proline (20 mol%) as a catalyst.[5]
-
Reaction: Heat the mixture at 70-75°C for 50-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water and stir for 30 minutes to precipitate the crude product.[7]
-
Purification: Collect the crude solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[7]
B. Protocol for NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for preparing a sample for NMR analysis.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, inside a clean, dry NMR tube. DMSO-d₆ is often used for this class of compounds due to its excellent dissolving power.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[5][6][8]
-
Instrumentation: Acquire the NMR spectra on a high-field spectrometer, such as a Bruker 400 MHz instrument.[1][5][6]
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
2D Spectra Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs.
-
Optimize the spectral width in both dimensions to cover all relevant signals. For HMBC, the long-range coupling delay should be optimized for typical 2-3 bond couplings (e.g., around 8 Hz).
-
-
Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis using the TMS signal.
Conclusion
The structural elucidation of this compound derivatives is systematically achieved through the combined application of 1D and 2D NMR spectroscopy. While ¹H and ¹³C NMR provide the foundational data on proton and carbon environments, 2D experiments like COSY, HSQC, and particularly HMBC are indispensable for assembling the complete molecular structure. The methodologies and data presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds, facilitating the advancement of medicinal chemistry and drug discovery programs.
References
- 1. tsijournals.com [tsijournals.com]
- 2. escholarship.org [escholarship.org]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 5. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Phthalazinone Pyrazole Compound Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalazinone pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the initial screening process for compound libraries based on this scaffold, with a focus on their application as anticancer agents. We will delve into the synthesis, screening methodologies, and key biological targets, presenting data in a clear and comparative format.
Introduction to this compound Compounds
Phthalazinone and pyrazole are heterocyclic moieties that are extensively explored for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The hybridization of these two scaffolds has led to the development of potent inhibitors of key cellular targets involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and Aurora kinases.[3][4] This guide will focus on the initial steps of identifying and characterizing lead compounds from this compound libraries.
Synthesis of this compound Compound Libraries
A common and efficient method for synthesizing libraries of this compound hybrids is through a one-pot, three-component reaction. This approach allows for the rapid generation of a diverse range of compounds by varying the substituent groups on the starting materials.
General Synthesis Protocol
A representative synthesis involves the reaction of a substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene compound in the presence of a catalyst.[1][5]
Example Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids: [5]
-
Reactants:
-
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1 equivalent)
-
Substituted 1H-pyrazole-5-carbaldehyde (1 equivalent)
-
Malononitrile or Ethyl 2-cyanoacetate (1 equivalent)
-
-
Catalyst: L-proline (20 mol%)
-
Solvent: Ethanol
-
Procedure:
-
Combine the phthalazinone derivative, pyrazole-carbaldehyde, active methylene compound, and L-proline in ethanol.
-
Heat the reaction mixture at 70-75°C for 50-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add cold water to precipitate the product.
-
Collect the crude product by filtration and purify by recrystallization from a suitable solvent.
-
This multicomponent reaction strategy is atom-economical and typically results in high yields of the desired hybrid compounds.[5]
High-Throughput Screening (HTS) of Compound Libraries
The initial screening of a compound library is designed to identify "hits" – compounds that exhibit a desired biological activity. This is often performed using high-throughput screening (HTS) methods that allow for the rapid testing of thousands of compounds.[6]
A general workflow for the initial screening of a this compound library is as follows:
Primary Screening: Cell-Based Assays
The initial screen is often a cell-based assay to assess the general cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][7]
Experimental Protocol: [5]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HeLa cervical carcinoma) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data from Primary Screening
The following table summarizes the cytotoxic activity of a library of pyran-linked phthalazinone-pyrazole hybrids against A549 and HeLa cancer cell lines.[1]
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) |
| 4a | 14.1 ± 0.9 | 17.9 ± 1.0 |
| 4b | 10.6 ± 1.2 | 11.8 ± 1.2 |
| 4c | 9.8 ± 0.8 | 10.1 ± 0.9 |
| 4d | 31.2 ± 1.5 | 28.4 ± 1.4 |
| 4e | 41.6 ± 2.1 | 31.6 ± 1.8 |
| 4f | 16.4 ± 1.1 | 18.6 ± 1.3 |
| 4g | 15.6 ± 1.0 | 13.1 ± 1.1 |
| 4h | 28.9 ± 1.7 | 25.5 ± 1.6 |
Secondary Screening: Target-Based Assays
Following the identification of hits from the primary screen, secondary assays are employed to determine the specific molecular targets of the active compounds. This compound derivatives have shown significant activity against PARP and Aurora kinases.
PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair.[3][8] Inhibiting PARP, particularly in cancers with existing DNA repair defects (e.g., BRCA mutations), can lead to synthetic lethality and cancer cell death.[3]
The inhibitory activity of compounds against PARP-1 can be determined using commercially available ELISA kits or by western blotting to detect levels of PARP cleavage.[9]
Experimental Protocol (ELISA-based):
-
Reaction Setup: In a 96-well plate coated with histones, add the compound, recombinant PARP-1 enzyme, and biotinylated NAD+.
-
Incubation: Incubate the plate to allow the PARP-1 enzyme to PARylate the histones.
-
Detection: Add streptavidin-HRP and a colorimetric substrate.
-
Data Acquisition: Measure the absorbance to quantify the amount of PARylation.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
The following table shows the PARP-1 inhibitory activity of a series of phthalazinone derivatives.[9]
| Compound | PARP-1 IC50 (nM) |
| 11c | 97 |
| Olaparib (Control) | 139 |
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis.[1][10] Their overexpression is common in many cancers, making them attractive therapeutic targets.[11]
Biochemical assays are used to determine the inhibitory potency of compounds against specific Aurora kinases (e.g., Aurora-A and Aurora-B). These assays typically measure the phosphorylation of a substrate by the kinase.
Experimental Protocol (Example): [12]
-
Reaction Setup: In a suitable assay buffer, combine the this compound compound, the recombinant Aurora kinase (A or B), a substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Incubation: Allow the kinase reaction to proceed for a defined period at room temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or FRET.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
The following table presents the inhibitory activity of a this compound compound against Aurora-A and Aurora-B kinases.[12][13]
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (nM) |
| This compound | 0.031 | - |
| 12c | 0.118 | 80 |
Conclusion
The initial screening of this compound compound libraries is a critical step in the discovery of novel anticancer agents. This guide has outlined a systematic approach, from library synthesis and high-throughput screening to the identification of specific molecular targets such as PARP and Aurora kinases. The data presented demonstrates the potential of this compound class to yield potent and selective inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of the identified hits is warranted to advance these promising compounds towards clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rupress.org [rupress.org]
- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Pathways: Targeting PARP in Cancer Treatment [cancer.fr]
- 9. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. daneshyari.com [daneshyari.com]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physicochemical Properties of Phthalazinone Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazinone pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comprehensive overview of their physicochemical properties, synthesis, and biological significance, with a focus on their potential as therapeutic agents. The fusion of the phthalazinone and pyrazole moieties creates a unique scaffold that has been explored for various applications, including as kinase inhibitors for cancer therapy.
Physicochemical Properties
The physicochemical properties of phthalazinone pyrazoles are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, solubility, and spectral characteristics, are influenced by the nature and position of substituents on the core scaffold.
Quantitative Data Summary
The following tables summarize the physicochemical data for a selection of pyran-linked and other substituted phthalazinone pyrazoles, extracted from the scientific literature.
Table 1: Physicochemical Data for Pyran-Linked Phthalazinone-Pyrazole Hybrids [1][2]
| Compound ID | Molecular Formula | Melting Point (°C) |
| 4b | C₂₀H₁₃N₇O₃ | 242-244 |
| 4c | C₂₀H₁₃N₇O₃ | 238-240 |
Note: The original research paper should be consulted for the full list of synthesized compounds and their detailed data.
Table 2: Spectroscopic Data for Pyran-Linked Phthalazinone-Pyrazole Hybrids [1][2]
| Compound ID | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C-NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| 4b | 3093–3519 (-NH-), 2258 (-CN-), 1748 (-CO-) | 2.9 (s, 3H, -CH₃), 6.5 (s, 1H, -CH), 7.4 (d, 1H, J = 7.8 Hz, Ar-H), 7.9–8.1(m, 4H, Ar-H), 8.1 (d, 1H, J = 7.5 Hz, Ar-H), 9.6 (s, 2H, -NH₂), 12.0 (s, 1H, -NH) | 28.8, 48.5, 75.4, 86.7, 114.5, 115.0, 124.5, 127.9, 128.6, 129.7, 130.8, 134.1, 136.0, 155.7, 157.4, 163.0, 163.6 |
| 4c | 3137–3584 (-NH-), 2252 (-CN-), 1742 (-CO-) | 3.4 (s, 3H, -CH₃), 6.4 (s, 1H, -CH), 7.9–8.1 (m, 4H, Ar-H), 8.2 (d, 1H, J = 7.5, Ar-H), 9.8 (s, 2H, -NH₂), 11.3 (s, 1H, -NH), 12.1 (s, 1H, -NH) | 34.0, 49.4, 74.2, 84.5, 115.2, 116.5, 123.4, 126.8, 128.9, 129.9, 131.7, 133.9, 136.2, 154.8, 157.6, 162.1, 163.3 |
Table 3: Physicochemical and Lipophilicity Properties of Phthalazinone-Dithiocarbamate Hybrids [3]
| Compound ID | Consensus Log P o/w | TPSA (Ų) |
| 6e | 2.28 - 4.24 | 104.31 |
| 8e | 2.28 - 4.24 | 104.31 |
| 6g | 2.28 - 4.24 | 104.31 |
| 9a | 2.28 - 4.24 | 104.31 |
| 9b | 2.28 - 4.24 | 104.31 |
| 9d | 2.28 - 4.24 | 104.31 |
| 9g | 2.28 - 4.24 | 92.28 |
Note: Compounds with TPSA values between 20 and 130 Ų are predicted to have favorable passive diffusion across the gastrointestinal wall.[3]
Experimental Protocols
General Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h)[1][2]
A one-pot three-component reaction is employed for the synthesis of these hybrids.
Materials:
-
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1)
-
Substituted 1H-pyrazole-5-carbaldehyde (2a-d)
-
Malononitrile (3a) or ethyl 2-cyanoacetate (3b)
-
L-proline
-
Ethanol
Procedure:
-
To a solution of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1 equivalent, 10 mmol) in ethanol (50 ml), add the substituted 1H-pyrazole-5-carbaldehyde (1 equivalent, 10 mmol) and either malononitrile or ethyl 2-cyanoacetate (1 equivalent, 10 mmol).
-
Add L-proline (20 mol%) as a catalyst.
-
Heat the reaction mixture at 70–75°C for 50–60 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyran-linked phthalazinone-pyrazole hybrid.
Synthesis of 2,3-dihydro-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione (4)[4]
Materials:
-
2-(3,5-dimethyl-1H-pyrazol-1yl)acetohydrazide (3)
-
Phthalic anhydride
-
Methanol
Procedure:
-
Dissolve 2-(3,5-dimethyl-1H-pyrazol-1yl)acetohydrazide (1 mmol) in methanol (20 mL).
-
Slowly add phthalic anhydride (1.2 mmol) to the solution.
-
Stir the mixture and heat to reflux for 5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, dry it, and recrystallize from methanol.
General Protocol for NMR and Mass Spectrometry Characterization
The structural elucidation of the synthesized phthalazinone pyrazoles is typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H-NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their chemical environments.
-
¹³C-NMR: Obtain the carbon-13 NMR spectrum to identify the number of different carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment of complex molecules.[4]
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) is a common technique for these types of compounds.
-
Analysis: The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the chemical structure.
Biological Significance and Signaling Pathways
Phthalazinone pyrazoles have emerged as potent inhibitors of Aurora-A kinase, a key regulator of mitosis. Overexpression of Aurora-A is implicated in various cancers, making it an attractive therapeutic target. Inhibition of Aurora-A by phthalazinone pyrazoles can lead to mitotic arrest and subsequent apoptosis in proliferating cancer cells.
Aurora-A Kinase Signaling Pathway in Apoptosis
The following diagram illustrates the simplified signaling pathway of Aurora-A kinase and its role in the regulation of apoptosis. Phthalazinone pyrazoles can inhibit Aurora-A, thereby promoting apoptosis.
Caption: Aurora-A kinase signaling pathway and its inhibition.
Experimental and Logical Workflows
General Workflow for Synthesis and Characterization
The following diagram outlines the typical workflow for the synthesis and characterization of phthalazinone pyrazole derivatives.
Caption: General workflow for synthesis and characterization.
Conclusion
Phthalazinone pyrazoles represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis and tunable physicochemical properties allow for the generation of diverse libraries for biological screening. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel this compound derivatives as potential therapeutic agents. Further investigation into their structure-activity relationships and pharmacokinetic profiles is warranted to fully exploit their therapeutic potential.
References
- 1. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 2. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
The Rise of a Powerful Alliance: A Technical Guide to Phthalazinone-Pyrazole Hybrids in Anticancer Drug Discovery
For Immediate Release
In the relentless pursuit of novel and effective anticancer therapeutics, the strategic hybridization of pharmacologically active scaffolds has emerged as a paramount design strategy. This whitepaper delves into the synthesis and anticancer evaluation of a promising class of molecules: phthalazinone-pyrazole hybrids. By covalently linking the phthalazinone and pyrazole moieties, researchers have unlocked a new dimension of chemical diversity, leading to the development of potent and selective anticancer agents. This guide offers an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action for researchers, scientists, and drug development professionals.
A Strategic Union: The Rationale Behind Phthalazinone-Pyrazole Hybrids
Both phthalazinone and pyrazole are independently recognized as "privileged structures" in medicinal chemistry, each contributing to the biological activity of numerous approved drugs. Phthalazinone derivatives, for instance, are key components in targeted therapies like the PARP inhibitor Olaparib.[1][2] Similarly, pyrazole rings are integral to a wide array of pharmaceuticals with activities ranging from anti-inflammatory to anticancer.[3][4][5]
The rationale behind hybridizing these two scaffolds lies in the potential for synergistic effects, enhanced binding affinity to biological targets, and the possibility of overcoming drug resistance. The resulting hybrid molecules often exhibit unique pharmacological profiles that are distinct from their individual components.
Synthesis of Phthalazinone-Pyrazole Hybrids: A Methodological Overview
The synthesis of phthalazinone-pyrazole hybrids is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecule construction.[3][4] A common strategy involves the condensation of a phthalazinone precursor, a pyrazole aldehyde, and an active methylene compound.
General Experimental Protocol for the Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids
A representative procedure for the synthesis of pyran-linked phthalazinone-pyrazole hybrids is as follows:
-
A mixture of a substituted phthalazinone derivative (1 equivalent), a 1H-pyrazole-5-carbaldehyde (1 equivalent), and an active methylene compound such as malononitrile or ethyl 2-cyanoacetate (1 equivalent) is prepared.[3][4]
-
The reactants are dissolved in a suitable solvent, frequently ethanol.[3][4]
-
A catalyst, such as L-proline (typically 20 mol%), is added to the mixture.[3][4]
-
The reaction mixture is then heated, for example at 70–75°C, for a duration of 50–60 minutes.[3][4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[3][4]
-
Upon completion, the product is isolated and purified, often through filtration and recrystallization, to yield the desired phthalazinone-pyrazole hybrid.[3][4]
This one-pot synthesis is advantageous due to its simplicity, high yields, and the ability to readily generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Anticancer Evaluation: Unveiling the Potency of Hybrid Molecules
The anticancer potential of newly synthesized phthalazinone-pyrazole hybrids is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Detailed Protocol for MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the phthalazinone-pyrazole hybrids for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, an MTT solution is added to each well.
-
Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application of Phthalazinone Pyrazoles in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazinone pyrazole derivatives have emerged as a promising class of heterocyclic compounds in oncology research. This scaffold is central to the development of targeted cancer therapies due to its ability to selectively inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis. These application notes provide an overview of the utility of phthalazinone pyrazoles in cancer cell line studies, detailed protocols for their experimental evaluation, and a summary of their efficacy.
Application Notes
This compound compounds have demonstrated significant potential as anticancer agents by targeting several critical signaling pathways. Their application in cancer cell line studies primarily revolves around three key mechanisms of action:
-
PARP Inhibition: Certain phthalazinone derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality, causing selective cancer cell death. This makes these compounds particularly valuable for studying targeted therapies in breast, ovarian, and prostate cancers. The inhibition of PARP by some phthalazinone-based compounds has been shown to induce apoptosis through the upregulation of active caspase-3 and caspase-9, alongside the reduced expression of pro-caspase-3.[1][2]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Phthalazinone pyrazoles have been designed as inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration. Their application is significant in studying anti-angiogenic therapies across a broad range of solid tumors.
-
Aurora Kinase A Inhibition: Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is common in many cancers and is associated with genomic instability. Phthalazinone pyrazoles can act as potent and selective inhibitors of Aurora Kinase A, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[3] This makes them useful tools for investigating cell cycle checkpoints and mitotic catastrophe as therapeutic strategies.
-
Modulation of the AKT Signaling Pathway: Some phthalazinone pyrazoles have been observed to inhibit the AKT signaling pathway.[4][5] This inhibition can lead to the activation of Glycogen Synthase Kinase 3 beta (GSK-3β), which in turn can inhibit the transcription factor Snail, a key regulator of the epithelial-mesenchymal transition (EMT).[4] This mechanism suggests a role for these compounds in suppressing tumor cell invasion and metastasis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and their inhibitory activity against key molecular targets.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyran-linked Phthalazinone-Pyrazole Hybrids | A549 | Lung Carcinoma | 9.8 - 41.6 | [4][6] |
| HeLa | Cervical Carcinoma | 10.1 - 31.6 | [4][6] | |
| This compound (Aurora A Inhibitor) | HCT116 | Colon Carcinoma | 7.8 | [7] |
| COLO 205 | Colon Carcinoma | 2.9 | [7] | |
| MCF-7 | Breast Adenocarcinoma | 1.6 | [7] | |
| 2,4-disubstituted Phthalazinones | HeLa | Cervical Carcinoma | 2.2 | [8] |
| A549 | Lung Carcinoma | 2.8 | [8] | |
| HepG2 | Hepatocellular Carcinoma | 4.6 | [8] | |
| LoVo | Colon Carcinoma | 3.5 | [8] | |
| HCT116 | Colon Carcinoma | 3.1 | [8] | |
| Phthalazinone-based PARP-1 Inhibitors (Compound 11c) | A549 | Lung Carcinoma | >10 (at 24h), <10 (at 48h) | [1] |
| Phthalazinone-based PARP Inhibitors (Compound 23) | Capan-1 (BRCA2-deficient) | Pancreatic Cancer | <1 | [9] |
| Fused Pyrazole Derivatives | HEPG2 | Hepatocellular Carcinoma | 0.31 - 0.71 | [10] |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| This compound | Aurora A Kinase | 31 | [7] |
| 2,4-disubstituted Phthalazinones (Compound 12c) | Aurora A Kinase | 118 | [8] |
| Aurora B Kinase | 80 | [8] | |
| Phthalazinone-based PARP-1 Inhibitors (Compound 11c) | PARP-1 | 97 | [1] |
| Phthalazine-based Pyrazoline Derivatives | VEGFR-2 | Varies | [11] |
| Fused Pyrazole Derivatives (Compound 9) | VEGFR-2 | 220 | [10] |
| Fused Pyrazole Derivatives (Compound 3) | EGFR | 60 | [10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of this compound compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
PARP Enzyme Inhibition Assay
This assay measures the ability of this compound compounds to inhibit the enzymatic activity of PARP.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
This compound compound dilutions
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Compound Addition: Add the desired concentrations of the this compound compounds to the wells of the histone-coated plate.
-
Reaction Initiation: Prepare a reaction mixture containing recombinant PARP-1 enzyme, activated DNA, and biotinylated NAD+ in reaction buffer. Add this mixture to each well to start the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate several times with wash buffer to remove unbound reagents.
-
Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the HRP substrate to each well and incubate in the dark until a color develops.
-
Reaction Stoppage: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the positive control. Determine the IC50 value.
VEGFR-2 Kinase Assay
This protocol determines the inhibitory effect of this compound compounds on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
This compound compound dilutions
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
-
Compound Addition: Add the this compound compound dilutions to the wells of the white 96-well plate.
-
Master Mix Addition: Add the master mix to all wells.
-
Enzyme Addition: Add the diluted VEGFR-2 kinase to all wells except the "blank" control.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well, incubate at room temperature for 10 minutes, and measure the luminescence using a luminometer.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.
Aurora Kinase A Inhibition Assay
This assay evaluates the inhibitory potential of this compound compounds against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
This compound compound dilutions
-
ADP-Glo™ Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Protocol:
-
Reaction Setup: In a white 96-well plate, add the kinase assay buffer, the this compound compound dilutions, the substrate, and ATP.
-
Enzyme Addition: Add the Aurora Kinase A enzyme to initiate the reaction. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of Aurora Kinase A inhibition and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound compounds.
Materials:
-
Cancer cells treated with this compound compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound compound for the specified time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Quantify the percentage of apoptotic cells.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound compounds on cell cycle progression.
Materials:
-
Cancer cells treated with this compound compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for evaluating phthalazinone pyrazoles.
References
- 1. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. daneshyari.com [daneshyari.com]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Phthalazinone Pyrazole Derivatives as Potent PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network.[1][2] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the base excision repair (BER) pathway.[3]
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the reliance on PARP-mediated repair for survival is heightened.[4] The inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating toxic double-strand breaks (DSBs).[4] The inability to repair these DSBs ultimately results in cell death through a mechanism known as synthetic lethality.[4]
Phthalazinone pyrazole derivatives have emerged as a promising class of small-molecule PARP inhibitors.[5][6] By mimicking the nicotinamide moiety of the NAD+ substrate, they competitively block the catalytic activity of PARP enzymes.[1] Furthermore, a key mechanism for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription that is even more cytotoxic than catalytic inhibition alone.[2][4] These application notes provide an overview of the mechanism, quantitative data, and detailed protocols for evaluating the efficacy of novel this compound derivatives.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The primary mechanisms of action for this compound PARP inhibitors are twofold:
-
Catalytic Inhibition : The inhibitors occupy the nicotinamide binding pocket of the PARP enzyme's catalytic domain, preventing the transfer of ADP-ribose units from its substrate, NAD+. This blocks the formation of PAR chains, thereby halting the recruitment of downstream DNA repair proteins.[1]
-
PARP Trapping : Potent inhibitors not only block the enzyme's activity but also stabilize the PARP protein on the DNA at the site of the break.[3][4] This trapped PARP-DNA complex is a highly cytotoxic lesion that obstructs replication forks and transcription machinery, leading to genomic instability and cell death.[2] The trapping efficiency of an inhibitor does not always correlate with its catalytic inhibitory potency but is a critical driver of cytotoxicity.[3]
Caption: PARP1 signaling in DNA repair and the dual mechanisms of PARP inhibitors.
Data Presentation
The efficacy of novel this compound derivatives is determined by their enzymatic inhibitory potency against PARP and their anti-proliferative activity against cancer cell lines.
Table 1: Representative PARP1 Enzymatic Inhibition This table shows the half-maximal inhibitory concentration (IC50) of representative phthalazinone-based compounds against the PARP-1 enzyme.
| Compound | PARP-1 IC50 (nM) | Reference Compound |
| Phthalazinone 11c | 97 | Olaparib (IC50 = 139 nM)[7] |
| DLC-1 | <0.2 | - |
| DLC-49 | 0.53 | - |
Data sourced from studies on phthalazinone-based inhibitors, highlighting the potential for high potency within this chemical class.[7][8]
Table 2: Anti-proliferative Activity of Pyran-Linked Phthalazinone-Pyrazole Hybrids This table summarizes the cytotoxic activity (IC50) of a series of synthesized pyran-linked phthalazinone-pyrazole hybrids against human lung (A549) and cervical (HeLa) cancer cell lines.[5]
| Compound ID | A549 IC50 (µM) | HeLa IC50 (µM) |
| 4a | 41.6 | 31.6 |
| 4b | 12.4 | 13.2 |
| 4c | 9.8 | 10.1 |
| 4d | 15.2 | 16.5 |
| 4e | 31.3 | 28.4 |
| 4f | 22.5 | 20.9 |
| 4g | 18.9 | 17.3 |
| 4h | 25.1 | 22.8 |
Data from Malik, M. S., et al. (2022).[5]
Application Notes & Experimental Protocols
Synthesis of this compound Derivatives
A series of novel pyran-linked phthalazinone-pyrazole hybrids can be synthesized via a facile and atom-economical one-pot, three-component reaction.[5][9] This typically involves the reaction of a phthalazinone derivative, a substituted 1H-pyrazole-5-carbaldehyde, and an active methylene compound like malononitrile.[5]
Caption: General workflow for the synthesis of pyran-linked phthalazinone-pyrazole hybrids.
General Protocol:
-
To a solution of ethanol (50 ml), add the phthalazinone derivative (1 equiv.), 1H-pyrazole-5-carbaldehyde (1 equiv.), the active methylene compound (1 equiv.), and L-proline (20 mol%) as a catalyst.[5][10]
-
Heat the reaction mixture at 70–75°C for 50–60 minutes.[10]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture and stir for 30 minutes to precipitate the crude product.[10]
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from ethanol to obtain the pure hybrid compound.[10]
Protocol: In Vitro PARP1 Enzymatic Assay (Fluorometric)
This protocol describes a method to determine the IC50 value of a test compound against purified PARP1 enzyme. The assay measures the consumption of NAD+, a substrate for PARP1.[11][12]
Caption: Workflow for a fluorometric in vitro PARP1 enzymatic inhibition assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
PARP Assay Buffer
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Olaparib)
-
Developer reagent (detects remaining NAD+)
-
96-well black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in PARP assay buffer. Add them to the wells of a 96-well plate. Include wells with vehicle (e.g., DMSO) for no-inhibition control and wells with buffer only for background.
-
Enzyme/DNA Mix: Prepare a master mix containing PARP1 enzyme (e.g., 50 ng/reaction) and activated DNA in PARP assay buffer.[12]
-
Reaction Initiation: Add the PARP1/DNA mix to all wells. Incubate briefly. Initiate the enzymatic reaction by adding β-NAD+ (e.g., 0.5 mM final concentration).[12]
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the reaction to proceed.
-
Signal Development: Stop the reaction by adding the developer reagent. This reagent reacts with the remaining NAD+ to produce a fluorescent signal. Incubate for 15-30 minutes in the dark.
-
Data Acquisition: Measure the fluorescence using a microplate reader.
-
Data Analysis: Subtract background fluorescence. Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the anti-proliferative effect of the test compounds on cancer cell lines. The MTT assay is a colorimetric assay that quantifies cell viability based on the metabolic activity of mitochondrial reductase enzymes.[13]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, or BRCA-deficient lines like MDA-MB-436)[5][14]
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (~24 hours) at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control for 100% viability.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting percent viability against the logarithm of compound concentration and fitting to a dose-response curve.
Protocol: Cell-Based PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP1 onto chromatin within cells, a key indicator of a potent mechanism of action. The protocol involves subcellular fractionation to isolate chromatin-bound proteins, followed by Western blotting for PARP1.[4]
Caption: Workflow for a cell-based PARP trapping assay using chromatin fractionation.
Materials:
-
Cell line of interest
-
Test compounds
-
Optional: DNA damaging agent (e.g., methyl methanesulfonate, MMS)
-
Subcellular protein fractionation kit or buffers
-
BCA Protein Assay Kit
-
Western blot reagents (gels, buffers, membranes)
-
Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of the test compound for a defined period (e.g., 4-24 hours). Include a vehicle control.[4]
-
Optional DNA Damage: To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent like MMS for the last 30-60 minutes of inhibitor treatment.[4]
-
Cell Harvest and Fractionation: Harvest the cells and perform subcellular fractionation according to a commercial kit's protocol or an established laboratory method to separate the cytoplasm, membrane, soluble nuclear, and chromatin-bound protein fractions.[16] Ensure inhibitors are included in buffers to prevent dissociation.[16]
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.[4]
-
Western Blotting:
-
Normalize the protein amounts for each sample from the chromatin-bound fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Probe the same membrane (or a parallel one) with a primary antibody against Histone H3, which serves as a loading control for the chromatin fraction.[4]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities. The amount of trapped PARP1 is determined by the intensity of the PARP1 band normalized to the Histone H3 band in the chromatin fraction. Compare the levels across different compound concentrations to the vehicle control.
Protocol: In Vivo Efficacy in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of a lead this compound derivative in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
Procedure:
-
Model Establishment: Subcutaneously implant a suspension of human tumor cells (e.g., a BRCA-deficient cancer cell line) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[17][18]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]
-
Treatment Administration:
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study may conclude after a fixed duration (e.g., 28 days) or when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Plot mean tumor volume versus time for each group. Perform statistical analysis to determine if the anti-tumor effect is significant. If applicable, Kaplan-Meier survival curves can be generated.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PET Imaging of a [18F]-radiolabeled PARP Inhibitor Monitors the Therapeutic Efficacy of Talazoparib in Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays with Phthalazinone Pyrazole Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes through the phosphorylation of specific substrates. Their dysregulation is a known driver of numerous pathologies, most notably cancer, rendering them prime targets for therapeutic intervention. The phthalazinone pyrazole scaffold has recently emerged as a versatile and promising chemical framework for the development of potent and selective kinase inhibitors.[1][2][3][4] This document provides a comprehensive guide to performing in vitro kinase assays designed to characterize the inhibitory activity of this specific compound class. The protocols herein are based on robust, modern assay technologies to ensure high-quality, reproducible data for drug discovery and development programs.
Core Principles of In Vitro Kinase Assays
The fundamental goal of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled, cell-free system.[5] This allows for the precise determination of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The basic components include a purified kinase, a specific substrate (peptide or protein), and a phosphate donor, almost always adenosine triphosphate (ATP).[5][6] The assay measures the transfer of a phosphate group from ATP to the substrate. The inhibitory effect of a compound is quantified by measuring the reduction in this enzymatic activity.
Several detection methods exist, including radiometric, fluorescence-based, and luminescence-based assays.[5][7][8] This protocol will focus on a luminescence-based method, specifically the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the reaction.[9][10][11] This method is highly sensitive, broadly applicable to different kinases, and avoids the handling of radioactive materials.[6][12]
Materials and Reagents
Proper assay execution requires high-quality reagents. The following table lists the necessary components.
| Category | Item | Example Supplier | Example Catalog # |
| Enzymes & Substrates | Recombinant CDK9/Cyclin T1 | Promega | V4431 |
| CDK9 Substrate Peptide (e.g., Cdk7/9tide) | Thermo Fisher | PV5201 | |
| ATP (Adenosine 5'-triphosphate), Ultra Pure | Promega | V9151 | |
| Inhibitors | This compound Compound Library | Custom Synthesis/CRO | N/A |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 | |
| Assay Kits & Buffers | ADP-Glo™ Kinase Assay | Promega | V9101 |
| Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) | In-house prep | N/A | |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | |
| Solvents & Labware | Dimethyl sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| 384-well, low-volume, solid white plates | Corning | 3572 | |
| Multichannel pipettes and sterile tips | Various | Various | |
| Instrumentation | Plate-reading luminometer | Various | N/A |
Experimental Protocols
Reagent Preparation
-
Kinase Assay Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 50 µM DTT fresh before use.[13]
-
ATP Stock Solution: Prepare a 10 mM ATP stock solution in nuclease-free water. Quantify the concentration spectrophotometrically. Store in aliquots at -20°C.
-
Inhibitor Stock Plates: Prepare 10 mM stock solutions of each this compound inhibitor and the staurosporine control in 100% DMSO.
-
Serial Dilution Plate: Create a serial dilution of inhibitors in 100% DMSO. A common method is a 10-point, 3-fold dilution series starting from 1 mM. This will be the 100x stock plate.
-
Intermediate Dilution Plate: Prepare a 4x working concentration of inhibitors by diluting the 100x stock plate into the Kinase Assay Buffer. The final DMSO concentration in the assay must be kept constant, typically ≤1%.[14]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
The following workflow outlines the steps for a typical assay in a 384-well plate format. The final reaction volume is 10 µL.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
Procedure:
-
Dispense Inhibitors: Add 2.5 µL of the 4x inhibitor solutions (from step 4.1.5) to the appropriate wells of a 384-well white plate. Add 2.5 µL of 4% DMSO/Kinase Buffer to "0% inhibition" (positive control) and "100% inhibition" (blank) wells.[14]
-
Add Kinase: Prepare a 4x solution of CDK9/Cyclin T1 in Kinase Assay Buffer. Add 2.5 µL of this solution to all wells except the "100% inhibition" blank wells. Add 2.5 µL of Kinase Assay Buffer to the blank wells.
-
Initiate Reaction: Prepare a 2x solution of the substrate peptide and ATP in Kinase Assay Buffer. A typical final concentration is 10 µM ATP, which is near the Km for many kinases.[14][15] Add 5 µL of this mixture to all wells to start the reaction. The final volume is 10 µL.
-
Incubate: Gently mix the plate for 30 seconds, then cover and incubate at room temperature for 120 minutes.[13]
-
Stop Reaction/Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP.[9][16] Incubate at room temperature for 40 minutes.[9][10]
-
Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.[9][10] Incubate at room temperature for 30 minutes.[13]
-
Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5-1 second per well.[13]
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal of the "100% inhibition" (blank) wells from all other wells.
-
Calculate Percent Inhibition: Normalize the data relative to the "0% inhibition" (positive control) wells using the formula: % Inhibition = 100 * (1 - [Signal_Inhibitor / Signal_0%_Inhibition])
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) and determine the IC50 value.
Data Presentation
Summarize the quantitative results in a structured table for clear comparison of inhibitor potencies.
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope | R² |
| Phth-Pyr-001 | CDK9/Cyclin T1 | 8.5 | 1.05 | 0.995 |
| Phth-Pyr-002 | CDK9/Cyclin T1 | 23.1 | 0.98 | 0.991 |
| Phth-Pyr-003 | CDK9/Cyclin T1 | 150.4 | 1.12 | 0.989 |
| Staurosporine | CDK9/Cyclin T1 | 25.6 | 1.01 | 0.998 |
Data shown are for illustrative purposes only.
Biological Context: CDK9 Signaling Pathway
Understanding the biological role of the target kinase is crucial for interpreting inhibition data. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II and negative elongation factors, releasing paused polymerase and enabling productive gene transcription elongation.[14][17] Inhibiting CDK9 with a this compound compound can thus block the transcription of key genes, including proto-oncogenes, which is a key mechanism in cancer therapy.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anticancer Activity of Phthalazinone Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phthalazinone pyrazoles are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their potential as potent and selective anticancer agents.[1][2] These compounds have been shown to exhibit a range of biological activities, including the inhibition of key cellular targets involved in cancer progression, such as Aurora kinases, vascular endothelial growth factor receptor-2 (VEGFR-2), and other protein kinases.[1][3][4][5] This document provides a detailed guide on the methodologies and protocols for assessing the anticancer activity of phthalazinone pyrazoles, from initial cytotoxicity screening to more specific mechanistic studies.
Data Presentation: Summary of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various phthalazinone pyrazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug required for 50% inhibition of cell growth.
Table 1: IC50 Values (µM) of Pyran-Linked Phthalazinone-Pyrazole Hybrids
| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Carcinoma) |
| 4a | 41.6 | 31.6 |
| 4b | 10.2 | 11.5 |
| 4c | 9.8 | 10.1 |
| 4d | 25.3 | 22.4 |
| 4e | 30.1 | 28.9 |
| 4f | 28.7 | 25.6 |
| 4g | 15.8 | 18.3 |
| 4h | 12.5 | 14.7 |
| Data sourced from a study on novel pyran-linked phthalazinone-pyrazole hybrids, which demonstrated moderate-to-good activity.[6] |
Table 2: IC50 Values (µM) of 2,4-Disubstituted Phthalazinones
| Compound | HeLa | A549 | HepG2 | LoVo | HCT116 |
| 12c | 2.2 | 3.1 | 2.8 | 4.6 | 3.5 |
| VX-680 (Reference) | 8.5 | 10.2 | 9.1 | 15.3 | 12.8 |
| Compound 12c, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide, exhibited potent antiproliferation against five carcinoma cell lines.[7] |
Table 3: IC50 Values (µM) of Triazolo[3,4-a]phthalazine Derivatives against HCT-116 and MCF-7 Cells and VEGFR-2 Kinase
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | VEGFR-2 Kinase |
| 6d | 15 ± 0.14 | 18.2 ± 0.17 | 0.28 ± 0.03 |
| 6m | 13 ± 0.11 | - | 0.15 ± 0.02 |
| 6o | 7 ± 0.06 | 16.98 ± 0.15 | 0.1 ± 0.01 |
| 9b | 23 ± 0.22 | - | 0.38 ± 0.04 |
| Sorafenib (Reference) | 5.47 ± 0.3 | 7.26 ± 0.3 | 0.1 ± 0.02 |
| These derivatives showed significant anticancer activities, with some emerging as potent VEGFR-2 inhibitors.[5] |
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
This protocol is a widely used colorimetric assay to assess cell viability and proliferation.[8][9]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7, HCT-116)[6][7][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 100 μg/ml streptomycin, and 100 μg/ml penicillin)[6]
-
96-well plates
-
This compound compounds
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin, Cisplatin)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 2x10⁴ cells/well in 100 µL of complete medium.[6][8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Treat the cells with various concentrations (e.g., 0.1 to 100 µM) for 48 to 72 hours.[6][8][11] Include a vehicle control and a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][9]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of apoptosis and cell cycle distribution in cells treated with phthalazinone pyrazoles.[12][13][14]
Materials:
-
Cancer cell lines
-
This compound compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
Protocol for Apoptosis Analysis:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7][13]
Kinase Inhibition Assay (VEGFR-2)
This protocol is designed to measure the direct inhibitory effect of phthalazinone pyrazoles on VEGFR-2 kinase activity.[11][15]
Materials:
-
Recombinant human VEGFR-2 kinase[11]
-
96-well plates
-
Kinase buffer
-
ATP[15]
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)[15]
-
This compound compounds
-
Detection antibody (anti-phosphotyrosine) conjugated to HRP[11]
-
Chemiluminescent or colorimetric substrate[11]
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with the VEGFR-2 substrate.[11]
-
Inhibitor Incubation: Add serial dilutions of the test compounds to the wells.[11]
-
Kinase Reaction: Add recombinant VEGFR-2 kinase and ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 45 minutes).[11][15]
-
Detection: Add the HRP-conjugated anti-phosphotyrosine antibody to detect the phosphorylated substrate.[11]
-
Signal Measurement: Add the chemiluminescent or colorimetric substrate and measure the signal using a microplate reader. The signal is inversely proportional to the kinase inhibition.[11]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways targeted by phthalazinone pyrazoles.
Experimental Workflow
Caption: General workflow for assessing anticancer activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell Cycle Analysis Using Phthalazinone Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazinone pyrazoles are a class of potent and selective small molecule inhibitors targeting Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A kinase plays a crucial role in centrosome maturation, spindle assembly, and the G2/M transition of the cell cycle. Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. By inhibiting Aurora A kinase, phthalazinone pyrazoles can induce cell cycle arrest, primarily in the G2/M phase, and subsequently lead to apoptosis in proliferating cancer cells.[1] These compounds are valuable tools for studying cell cycle regulation and for the development of novel anti-cancer therapies.
This document provides detailed application notes and protocols for utilizing phthalazinone pyrazoles in cell cycle analysis experiments.
Mechanism of Action
Phthalazinone pyrazoles exert their biological effects by competitively binding to the ATP-binding pocket of Aurora A kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates essential for mitotic events. The disruption of Aurora A kinase function leads to defects in centrosome separation and spindle formation, activating the spindle assembly checkpoint and causing a cell cycle arrest in the G2/M phase. Prolonged arrest can ultimately trigger apoptosis. Some phthalazinone pyrazoles have also been noted to affect other signaling pathways, such as the AKT pathway, which can also influence cell proliferation and survival.[3]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Representative Phthalazinone Pyrazoles
The following table summarizes the 50% inhibitory concentration (IC50) values of various phthalazinone pyrazole derivatives against a panel of human cancer cell lines. This data is crucial for selecting appropriate cell lines and determining the effective concentration range for cell-based assays.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT116 | Colon Carcinoma | 7.8 | [2] |
| This compound | Colo205 | Colorectal Adenocarcinoma | 2.9 | [2] |
| This compound | MCF-7 | Breast Adenocarcinoma | 1.6 | [2] |
| Compound 12c | HeLa | Cervical Cancer | 2.2 - 4.6 | [3] |
| Compound 12c | A549 | Lung Carcinoma | 2.2 - 4.6 | [3] |
| Compound 12c | HepG2 | Liver Carcinoma | 2.2 - 4.6 | [3] |
| Compound 12c | LoVo | Colon Carcinoma | 2.2 - 4.6 | [3] |
| Compound 12c | HCT116 | Colon Carcinoma | 2.2 - 4.6 | [3] |
| Hybrid 4c | A549 | Lung Carcinoma | 9.8 | [4][5] |
| Hybrid 4c | HeLa | Cervical Cancer | 10.1 | [4][5] |
Table 2: Representative Cell Cycle Distribution Following Aurora A Kinase Inhibition
The following table provides an example of the expected changes in cell cycle distribution after treating cancer cells with an Aurora A kinase inhibitor. This data, obtained from studies with the well-characterized Aurora A inhibitor Alisertib, illustrates the typical G2/M arrest induced by this class of compounds. Researchers using phthalazinone pyrazoles can expect to observe similar trends.
| Treatment | Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | HCCC9810 | 60 | 25 | 15 |
| Alisertib (100 nM) | HCCC9810 | 30 | 10 | 60 |
| Control (DMSO) | HuCCT1 | 55 | 30 | 15 |
| Alisertib (100 nM) | HuCCT1 | 25 | 15 | 60 |
Note: This data is representative of the effects of Aurora A kinase inhibition and is provided as a reference. The exact percentages will vary depending on the specific this compound compound, its concentration, the cell line used, and the duration of treatment.
Signaling Pathway and Experimental Workflow
Aurora A Kinase Signaling in G2/M Transition
The following diagram illustrates the central role of Aurora A kinase in regulating the entry into mitosis. Phthalazinone pyrazoles inhibit Aurora A, thereby blocking this pathway and causing G2/M arrest.
References
- 1. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Oral Bioavailability of Phthalazinone Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazinone pyrazoles are a class of heterocyclic compounds that have garnered significant interest in drug discovery, with some demonstrating potent and selective inhibitory activity against key therapeutic targets such as Aurora kinases.[1][2] The oral route of administration is the most preferred for patient compliance and convenience. Therefore, a thorough evaluation of the oral bioavailability of novel phthalazinone pyrazole candidates is a critical step in their preclinical development. Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[3] It is influenced by a series of complex processes including dissolution, absorption, metabolism, and excretion (ADME).
This document provides a comprehensive set of protocols for the in vitro and in vivo evaluation of the oral bioavailability of phthalazinone pyrazoles. These protocols are designed to be a practical guide for researchers in the field of drug metabolism and pharmacokinetics (DMPK).
I. In Vitro Evaluation of ADME Properties
A suite of in vitro assays should be conducted early in the drug discovery process to predict the in vivo pharmacokinetic behavior of phthalazinone pyrazoles. These assays are crucial for identifying potential liabilities and guiding medicinal chemistry efforts to optimize drug candidates.
Aqueous Solubility
Objective: To determine the solubility of the test compound in aqueous buffer, which is a prerequisite for good oral absorption.
Experimental Protocol:
-
Materials: this compound compound, phosphate-buffered saline (PBS) pH 7.4, organic solvent (e.g., DMSO), 96-well microplate, plate shaker, and a suitable analytical method for quantification (e.g., LC-MS/MS).
-
Procedure:
-
Prepare a stock solution of the this compound in an organic solvent (e.g., 10 mM in DMSO).
-
Add an aliquot of the stock solution to PBS in a 96-well plate to achieve a range of final concentrations (e.g., 1 to 200 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubate the plate on a shaker at room temperature for a defined period (e.g., 24 hours) to reach equilibrium.
-
After incubation, filter the samples to remove any undissolved precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.
-
The highest concentration at which the compound remains in solution is determined as its aqueous solubility.
-
Membrane Permeability
Objective: To assess the ability of the this compound to cross the intestinal epithelial barrier. This can be evaluated using two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay for both passive and active transport mechanisms.
Experimental Protocol:
-
Materials: PAMPA plate system (donor and acceptor plates), artificial membrane solution (e.g., lecithin in dodecane), this compound compound, PBS (pH 7.4 for the acceptor buffer and a relevant pH for the donor buffer, e.g., pH 6.5 to mimic the upper intestine), and LC-MS/MS for quantification.
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Dissolve the this compound in the donor buffer at a known concentration.
-
Add the compound solution to the donor wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Experimental Protocol:
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound compound, and LC-MS/MS for quantification.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture them for 21 days to form a differentiated and polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound to the apical (upper) chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with 5% CO2.
-
At specified time points (e.g., 2 hours), collect samples from the receiver chamber.
-
Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of the this compound to metabolism by cytochrome P450 (CYP) enzymes in the liver, which is a major determinant of first-pass metabolism.
Experimental Protocol:
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), this compound compound, and LC-MS/MS for quantification.
-
Procedure:
-
Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining compound against time and determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k and the intrinsic clearance (Clint).
-
Plasma Protein Binding
Objective: To determine the fraction of the this compound that binds to plasma proteins, as only the unbound fraction is pharmacologically active and available for distribution and elimination.
Experimental Protocol:
-
Materials: Plasma from the relevant species (e.g., human, rat), Rapid Equilibrium Dialysis (RED) device, phosphate buffer, this compound compound, and LC-MS/MS for quantification.
-
Procedure:
-
Add the test compound to the plasma at a known concentration.
-
Pipette the plasma containing the compound into one chamber of the RED device and an equal volume of phosphate buffer into the other chamber, which are separated by a semi-permeable membrane.
-
Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculate the percentage of plasma protein binding (%PPB) as: %PPB = (([C]plasma - [C]buffer) / [C]plasma) * 100 where [C]plasma is the concentration in the plasma chamber and [C]buffer is the concentration in the buffer chamber.
-
Cytochrome P450 (CYP) Inhibition
Objective: To assess the potential of the this compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.
Experimental Protocol:
-
Materials: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), specific CYP substrates, NADPH regenerating system, this compound compound, and a suitable detection method (e.g., fluorescence or LC-MS/MS).
-
Procedure:
-
Prepare a reaction mixture containing the specific CYP enzyme, its substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and measure the formation of the metabolite.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.
-
II. In Vivo Pharmacokinetic Evaluation
In vivo studies in animal models, typically rodents, are essential to determine the definitive oral bioavailability and pharmacokinetic profile of a promising this compound candidate.
Animal Studies
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (or another appropriate rodent species) with cannulated jugular veins for serial blood sampling.[4]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Animals are typically fasted overnight before dosing.[4]
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose of the this compound (e.g., 1-2 mg/kg) is administered via the tail vein. The compound should be formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80).
-
Oral (PO) Administration: A single dose of the this compound (e.g., 5-10 mg/kg) is administered by oral gavage. The compound can be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose.[5]
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[4]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
The blood samples are centrifuged to separate the plasma.
-
The plasma is stored at -80°C until analysis.
-
Bioanalytical Method Validation
Objective: To ensure the reliability and accuracy of the analytical method (typically LC-MS/MS) used to quantify the this compound in plasma samples.
Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.[6]
-
Calibration Curve: A linear relationship between the concentration and the instrument response should be established over the expected concentration range in the study samples.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[7]
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[6]
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental methods to determine the following key pharmacokinetic parameters:[8][9]
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
Oral Bioavailability (F%) Calculation:
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
III. Data Presentation
All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro ADME Properties of Phthalazinone Pyrazoles
| Compound ID | Aqueous Solubility (µM) | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio | HLM Stability (t1/2, min) | Plasma Protein Binding (%) | CYP3A4 IC50 (µM) |
| PZ-001 | ||||||||
| PZ-002 | ||||||||
| Control |
Table 2: In Vivo Pharmacokinetic Parameters of Phthalazinone Pyrazoles in Rats
| Compound ID | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| PZ-001 | 2 | IV | |||||||
| 10 | PO | ||||||||
| PZ-002 | 2 | IV | |||||||
| 10 | PO |
IV. Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Oral Bioavailability Assessment
Caption: Experimental workflow for evaluating oral bioavailability.
Aurora Kinase A Signaling Pathway
Phthalazinone pyrazoles have been identified as inhibitors of Aurora kinase A, a key regulator of mitosis.[1][2] Understanding this pathway is crucial for elucidating the mechanism of action of these compounds.
Caption: Simplified Aurora Kinase A signaling pathway.
References
- 1. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. selvita.com [selvita.com]
High-Throughput Screening of Pyrazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of pyrazole libraries, a critical step in the discovery of novel therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and serves as a common starting point for hit-to-lead campaigns. This document outlines methodologies for cell-based phenotypic screens, target-based biochemical assays, and advanced assay formats, complete with data presentation guidelines and visualizations of relevant signaling pathways.
Section 1: Cell-Based High-Throughput Screening of a Pyrazole Library for Anticancer Activity
This section details a colorimetric assay to evaluate the effect of a pyrazole library on the metabolic activity of cancer cells, which serves as an indicator of cell viability and cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used method suitable for HTS.[1]
Experimental Workflow: Cell-Based MTT Screen
Caption: Workflow for a cell-based MTT high-throughput screen.
Experimental Protocol: MTT Assay
Materials:
-
Pyrazole library (10 mM stock in DMSO)
-
Cancer cell line (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
Sterile 96-well or 384-well flat-bottom plates
-
Multichannel pipette and automated liquid handling system
-
Microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, perform serial dilutions of the pyrazole library compounds in complete culture medium in the assay plates to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO at the same final concentration as the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).[1]
-
Cell Seeding: Harvest and count the cancer cells. Dilute the cells in complete culture medium to a final density of approximately 5,000 cells per 100 µL. Dispense 100 µL of the cell suspension into each well of the compound-containing plates.[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plates for an additional 4 hours at 37°C, protected from light.[1]
-
Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation
Table 1: Representative Cytotoxicity Data for a Pyrazole Library Screened against HCT116 Cells
| Compound ID | Putative Structure/Class | IC50 (µM) |
| PZ-A1 | Phenyl-pyrazole | > 100 |
| PZ-B4 | Pyrazole-carboxamide | 25.3 |
| PZ-C9 | Halogenated Pyrazole | 8.1 |
| Doxorubicin (Control) | Anthracycline | 0.45 |
Section 2: Biochemical High-Throughput Screening for Protein Kinase Inhibition
This section provides a protocol for a target-based screen to identify pyrazole compounds that inhibit a specific protein kinase, such as Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription implicated in cancer. The fluorescence polarization (FP) assay is a homogeneous method well-suited for HTS.[1]
Signaling Pathway: Simplified CDK8-Mediated Transcription Regulation
Caption: Simplified CDK8 signaling pathway.
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay
Materials:
-
Pyrazole library (10 mM stock in DMSO)
-
Recombinant human CDK8/CycC enzyme
-
Fluorescently labeled kinase tracer (specific for CDK8)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
Acoustic liquid handler (e.g., Echo) or pintool
-
Microplate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense nanoliter volumes of the pyrazole library compounds and controls (DMSO vehicle, and a known kinase inhibitor like staurosporine) into the 384-well plates using an acoustic liquid handler.[1]
-
Enzyme/Tracer Addition: Prepare a master mix of CDK8/CycC and the fluorescent tracer in assay buffer. Add this mix to all wells.
-
Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for CDK8.
-
Data Acquisition: Incubate the plate for 60 minutes at room temperature. Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader.[1]
Data Presentation
Table 2: Representative Inhibition Data for a Pyrazole Library Screened against CDK8
| Compound ID | Putative Structure/Class | % Inhibition at 10 µM | IC50 (nM) |
| PZ-D5 | Pyrazole-amide | 95 | 50 |
| PZ-E2 | Bicyclic Pyrazole | 88 | 250 |
| PZ-F8 | Pyrazole-sulfonamide | 15 | >10,000 |
| Staurosporine (Control) | Alkaloid | 99 | 15 |
Section 3: Advanced HTS Formats for Pyrazole Library Screening
To enhance screening efficiency and data quality, advanced assay technologies such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be employed.
TR-FRET-Based Kinase Inhibition Assay
TR-FRET assays offer a robust, homogeneous format with a high signal-to-background ratio, making them well-suited for HTS of kinase inhibitors. The assay measures the inhibition of substrate phosphorylation by detecting the proximity of a lanthanide-labeled antibody (donor) and a fluorescently labeled substrate (acceptor).
Materials:
-
Pyrazole library
-
Kinase of interest
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., XL665) (acceptor)
-
ATP
-
Kinase assay buffer
-
Stop solution (e.g., EDTA in detection buffer)
-
384-well, low-volume plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Dispensing: Dispense pyrazole compounds into the assay plate.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to initiate the reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the detection mix containing the Europium-labeled antibody and streptavidin-XL665.
-
Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is proportional to the extent of substrate phosphorylation.
AlphaLISA-Based Kinase Inhibition Assay
AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and amenable to automation. It is particularly useful for detecting kinase activity in complex biological samples. The assay relies on the proximity of donor and acceptor beads, which are brought together by the specific interaction of an antibody with the phosphorylated substrate.
Materials:
-
Pyrazole library
-
Kinase of interest
-
Biotinylated substrate
-
Phospho-specific antibody
-
Streptavidin-coated Donor beads
-
Anti-species-IgG-coated Acceptor beads
-
ATP
-
Kinase assay buffer
-
384- or 1536-well plates
-
AlphaLISA-compatible plate reader
Procedure:
-
Compound Dispensing: Add the pyrazole library compounds to the assay plate.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP. Incubate to allow for phosphorylation.
-
Detection: Add a mix of the phospho-specific antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads.
-
Incubation: Incubate in the dark at room temperature.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader. A signal is generated when the donor and acceptor beads are in close proximity, indicating substrate phosphorylation.
Section 4: HTS of Pyrazole Libraries against G-Protein Coupled Receptors (GPCRs)
This section describes a cell-based assay to screen for modulators of GPCR activity by measuring changes in intracellular calcium levels.
Experimental Protocol: Calcium Mobilization Assay
Materials:
-
Pyrazole library
-
A cell line stably expressing the target GPCR and a promiscuous G-protein (e.g., Gα16)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
384-well, black-walled, clear-bottom plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating: Seed the cells into the assay plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Transfer the assay plate to the fluorescence imaging plate reader. Add the pyrazole compounds and immediately begin monitoring fluorescence.
-
Agonist/Antagonist Addition: For antagonist screening, after a brief incubation with the library compounds, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Acquisition: Continuously measure the fluorescence intensity before and after the addition of compounds and agonist to detect changes in intracellular calcium concentration.
Data Presentation
Table 3: HTS Campaign Summary for a Pyrazole Library against a Target Kinase
| Parameter | Value |
| Library Size | 50,000 compounds |
| Screening Concentration | 10 µM |
| Assay Format | TR-FRET |
| Z'-Factor | 0.75 ± 0.08 |
| Primary Hit Rate | 0.8% |
| Confirmed Hit Rate | 0.2% |
| Number of Confirmed Hits | 100 |
Section 5: Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Many pyrazole-based kinase inhibitors target key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway.
References
Troubleshooting & Optimization
optimizing reaction conditions for phthalazinone pyrazole synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the synthesis of phthalazinone pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound hybrids?
A1: this compound hybrids are commonly synthesized through multi-component reactions (MCRs), which are valued for their efficiency and atom economy.[1][2][3] A prevalent method is a one-pot, three-component reaction involving a phthalazinone derivative, a substituted 1H-pyrazole-5-carbaldehyde, and an active methylene compound like malononitrile.[1][3] Another established approach involves the condensation of β-ketonitriles with hydrazines.[4][5] The specific pathway often involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[6]
Q2: How do I select the appropriate catalyst and solvent for the reaction?
A2: The choice of catalyst and solvent is critical for reaction success. Optimization studies have shown that L-proline is an efficient organocatalyst for certain one-pot syntheses, with ethanol being an effective solvent.[1][3] The reaction's regioselectivity can be highly dependent on pH; acidic conditions may favor one isomer while basic conditions favor another.[4] For reactions involving aryl hydrazine hydrochlorides, aprotic dipolar solvents like DMF or NMP have demonstrated better results than polar protic solvents such as ethanol.[4]
Q3: What are typical yields for these types of syntheses?
A3: Under optimized conditions, yields can be quite high. For the L-proline catalyzed three-component reaction to synthesize pyran-linked phthalazinone-pyrazole hybrids, yields in the range of 84–88% have been reported.[1] However, yields can be significantly lower if reaction conditions are not optimized or if side reactions occur.[4][7]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through standard laboratory techniques such as recrystallization from an appropriate solvent (e.g., ethanol).[8] For challenging purifications where impurities are difficult to remove, a viable strategy is to convert the pyrazole product into an acid addition salt.[9] This is done by dissolving the crude product in a suitable solvent and treating it with an inorganic or organic acid, which causes the salt to crystallize, leaving impurities behind in the solution.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of phthalazinone pyrazoles.
Issue 1: Consistently Low Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields are a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[4] Consider increasing the reaction time or temperature. If a stable hydrazone intermediate is isolated, changing the solvent or adding a catalyst can help promote the final cyclization step.[4]
-
-
Poor Quality of Starting Materials: Impurities in reactants can inhibit the reaction or lead to side products.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials.
-
Solution: Verify the stoichiometry of your reactants. Sometimes, using a slight excess (1.0-1.2 equivalents) of hydrazine can help drive the reaction to completion.[4]
-
-
Sub-optimal Reaction Conditions: The chosen solvent, catalyst, or temperature may not be ideal for your specific substrates.
-
Solution: Refer to the optimization tables below. Experiment with different catalysts (acidic vs. basic) and solvents (protic vs. aprotic). For instance, L-proline in ethanol at 70-75°C has proven effective for specific multi-component reactions.[1]
-
-
Degradation of Product or Reactants: The target molecule or starting materials might be unstable under the reaction conditions.[4]
-
Solution: Try lowering the reaction temperature or using a different catalyst to see if degradation can be minimized.[4]
-
Issue 2: Formation of Multiple Products (Side Reactions)
Q: My final product is impure, and I've identified several side products. What are the most common side reactions and how can I prevent them?
A: Side product formation is a frequent challenge. Identifying the nature of the impurity is the first step toward suppression.
Common Side Reactions & Prevention Strategies:
-
Hydrolysis of β-ketonitrile: This is a common side reaction, especially under acidic or basic conditions, which consumes your starting material.[4]
-
Prevention: If using acidic or basic conditions, consider neutralizing the reaction mixture before adding hydrazine. Running the reaction under neutral conditions in a non-aqueous solvent can also minimize hydrolysis.[4]
-
-
Formation of Regioisomers: When using unsymmetrical reactants (e.g., unsymmetrical β-ketonitriles or substituted hydrazines), a mixture of regioisomers can form.[4]
-
Prevention:
-
pH Control: The pH can strongly influence regioselectivity. For the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acetic acid favors the 5-aminopyrazole, while sodium ethoxide favors the 3-aminopyrazole.[4]
-
Steric Hindrance: Employing bulky substituents on either the β-ketonitrile or the hydrazine can sterically direct the reaction to form a single regioisomer.[4]
-
-
-
Alternative Cyclization Pathways: Reactants may undergo different cyclization reactions, leading to undesired heterocyclic products.[4]
-
Prevention: This is highly dependent on the specific substrates. A thorough review of the literature for similar scaffolds is recommended. Modifying temperature and catalyst choice can often influence the reaction pathway.
-
Data on Optimized Reaction Conditions
The following tables summarize data from optimization studies for the synthesis of pyran-linked phthalazinone-pyrazole hybrids via a one-pot, three-component reaction.[1][3]
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| L-proline | Ethanol | 70-75 | 50-60 | 88 |
| Piperidine | Ethanol | 70-75 | 120 | 76 |
| Triethylamine | Ethanol | 70-75 | 180 | 65 |
| No Catalyst | Ethanol | 70-75 | 360 | <10 |
Table 2: Effect of Solvent on Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| L-proline | Ethanol | 70-75 | 50-60 | 88 |
| L-proline | Water | 70-75 | 150 | 72 |
| L-proline | Dichloromethane | 70-75 | 240 | 45 |
| L-proline | Acetonitrile | 70-75 | 180 | 68 |
| L-proline | Toluene | 70-75 | 300 | 40 |
Experimental Protocols
General Procedure for the Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids[1][3]
This protocol is a general guideline for a one-pot, three-component synthesis and may require optimization for specific substrates.
Reagents & Materials:
-
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1 equivalent)
-
Substituted 1H-pyrazole-5-carbaldehyde (1 equivalent)
-
Active methylene compound (e.g., malononitrile or ethyl 2-cyanoacetate) (1 equivalent)
-
L-proline (20 mol%)
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (e.g., 10 mmol).
-
Add the desired 1H-pyrazole-5-carbaldehyde (10 mmol) and the active methylene compound (10 mmol).
-
Add ethanol (50 mL) to the flask.
-
Add L-proline (20 mol%, e.g., 2 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to 70–75°C with continuous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 50–60 minutes.
-
Upon completion, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the final product.
Visualized Workflows and Logic
Caption: General experimental workflow for a one-pot synthesis.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: One-Pot Phthalazinone Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of one-pot phthalazinone pyrazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the one-pot synthesis of this compound derivatives.
Issue 1: Low Product Yield
Q: My one-pot synthesis is resulting in a low yield of the desired this compound product. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including suboptimal reaction conditions, inefficient catalysis, or reactant solubility issues. Here are key areas to investigate for yield improvement:
-
Catalyst and Solvent System: The choice of catalyst and solvent is critical. Optimization studies have shown that different combinations can significantly impact yield. For instance, a facile one-pot, three-component reaction of a substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and an active methylene compound showed that L-proline in ethanol is an efficient catalyst and solvent combination, affording yields in the range of 84–88%.[1][2] In contrast, using organic bases like pyridine or piperidine in DMF at room temperature resulted in modest yields (34–45%).[1]
-
Reaction Temperature: Temperature plays a crucial role. Elevating the temperature can increase the reaction rate and yield, but excessive heat may lead to byproduct formation or decomposition.[3] For the L-proline catalyzed reaction, an elevated temperature was beneficial.[1] It is advisable to perform the reaction at a controlled temperature and monitor for improvements.
-
Solvent-Free Conditions: In some cases, avoiding a solvent altogether can lead to higher yields and simpler work-up. A three-component cyclocondensation of phthalhydrazide, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate using sodium hydrogen carbonate (NaHCO3) as a catalyst under solvent-free conditions has been reported to produce high yields.[4]
-
Alternative Energy Sources: Microwave irradiation or ultrasound can enhance reaction rates and yields.[5][6] One study on the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives found that ultrasound irradiation increased the yield to 93% in 30 minutes, compared to 80% after 4 hours under conventional heating.[5]
-
Catalyst Loading: The amount of catalyst can be a critical parameter. For the synthesis of pyran-linked phthalazinone-pyrazole hybrids, 20% catalyst loading of L-proline showed the best results.[1]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Long Reaction Time
Q: The reaction is proceeding very slowly. How can I reduce the reaction time without compromising the yield?
A: Reducing reaction time is crucial for efficiency. Consider the following strategies:
-
Temperature Increase: As with low yield, increasing the temperature can significantly shorten reaction times. However, this must be balanced against the potential for side reactions.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation is a well-documented method for accelerating organic reactions. In a one-pot, four-component synthesis of pyrazolo phthalazine dione derivatives, microwave irradiation under solvent-free conditions with boric acid as a catalyst resulted in excellent yields in a much shorter time compared to conventional heating.[6]
-
Ultrasound Irradiation: Sonication can also dramatically reduce reaction times. The synthesis of 3'-aminospiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]-2,5',10'-trione derivatives was reduced from 4 hours to 0.5 hours using ultrasound.[5]
-
Catalyst Choice: The catalyst's efficiency directly impacts the reaction rate. For example, in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, various catalysts were tested, and boric acid under microwave irradiation was found to be highly efficient.[6]
Issue 3: Formation of Impurities/Side Products
Q: I am observing significant impurity peaks in my TLC/LC-MS analysis. How can I minimize the formation of side products?
A: The formation of impurities is often related to the reaction conditions being too harsh or not selective enough.
-
Temperature Control: High temperatures can promote the formation of undesired byproducts.[3] Carefully controlling and, if necessary, lowering the reaction temperature can improve purity, though it may require a longer reaction time.
-
Catalyst Selectivity: The choice of catalyst can influence the reaction pathway. A more selective catalyst may favor the desired product over side reactions. For instance, L-proline has been shown to be an effective and selective catalyst in certain phthalazinone-pyrazole syntheses.[1]
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[3] This allows you to stop the reaction at the optimal time, preventing the formation of degradation products or further unwanted reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for a typical one-pot this compound synthesis?
A1: The specific starting materials can vary, but a common approach involves a three or four-component reaction. For example:
-
Three-component reaction: Phthalhydrazide, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[4]
-
Another three-component variation: A substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene compound.[1]
-
Four-component reaction: Phthalic anhydride, hydrazine monohydrate, an aromatic aldehyde, and malononitrile.[6]
Q2: What are the advantages of a one-pot synthesis for preparing this compound derivatives?
A2: One-pot synthesis offers several advantages, including improved yields, higher selectivity, the ability to construct complex molecules with ease, and no need to isolate intermediates.[1] This approach is also more environmentally friendly and cost-effective as it reduces the number of reaction steps and purification procedures.
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, several green chemistry approaches have been successfully applied. These include:
-
Use of eco-friendly catalysts: L-proline, a naturally occurring amino acid, has been used as an efficient catalyst.[1] Boric acid is another example of a greener catalyst.[6]
-
Solvent-free reactions: Conducting the reaction without a solvent minimizes waste and simplifies product isolation.[4][6]
-
Alternative energy sources: Microwave and ultrasound-assisted syntheses are considered green technologies as they often lead to shorter reaction times and reduced energy consumption.[5][6]
General Reaction Scheme
Caption: Generalized one-pot synthesis of phthalazinone pyrazoles.
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Catalyst and Solvent on Yield
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| L-proline | Ethanol | Elevated | 50 min | 88 | [1] |
| L-proline | Methanol | Elevated | 1.5 h | 80 | [1] |
| L-proline | DMF | Elevated | 1.5 h | 70 | [1] |
| Pyridine | DMF | Room Temp. | 7.5-9 h | 34-45 | [1] |
| Piperidine | DMF | Room Temp. | 7.5-9 h | 34-45 | [1] |
| NaHCO₃ | Solvent-free | - | - | High | [4] |
| Boric Acid | Solvent-free (Microwave) | - | - | 95 | [6] |
Table 2: Comparison of Conventional Heating vs. Alternative Energy Sources
| Method | Catalyst | Time | Yield (%) | Reference |
| Conventional Heating | Piperidine | 4 h | 80 | [5] |
| Ultrasound | Piperidine | 0.5 h | 93 | [5] |
| Conventional Heating | Boric Acid | - | Lower | [6] |
| Microwave | Boric Acid | Shorter | 95 | [6] |
Experimental Protocols
Protocol 1: L-proline Catalyzed Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids [1]
-
A mixture of the phthalazinone derivative (1 mmol), substituted 1H-pyrazole-5-carbaldehyde (1 mmol), and an active methylene-containing compound (malononitrile or ethyl 2-cyanoacetate, 1 mmol) is taken in ethanol.
-
L-proline (20 mol%) is added to the mixture.
-
The reaction mixture is stirred at an elevated temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the crude product is purified.
Protocol 2: Solvent-Free Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones using NaHCO₃ [4]
-
A mixture of phthalhydrazide (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol) is prepared.
-
Sodium hydrogen carbonate (NaHCO₃) is added as the catalyst.
-
The mixture is heated under solvent-free conditions.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
Warm water is added to precipitate the product.
-
The solid product is collected by filtration and washed with warm water and then warm ethanol.
Protocol 3: Ultrasound-Promoted Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives [5]
-
A mixture of isatin (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and phthalhydrazide (1 mmol) is placed in a reaction vessel.
-
Piperidine (20 mol%) is added as a catalyst.
-
The vessel is subjected to ultrasound irradiation at a temperature below 30 °C.
-
The reaction is monitored by TLC.
-
After completion (typically 30 minutes), the product is isolated and purified.
References
- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of Phthalazinone Pyrazole Derivatives
Welcome to the technical support center for the purification of phthalazinone pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Separation & Co-eluting Impurities in Flash Chromatography
Q: I'm running a flash column on my crude this compound derivative, but my desired product is co-eluting with a major impurity. How can I improve the separation?
A: This is a common issue, often arising from impurities with similar polarity to your target compound, such as unreacted starting materials or regioisomers.[1][2] Here’s a systematic approach to troubleshoot this:
-
Analyze the Impurity: Before optimizing, try to identify the impurity. Is it a starting material, a byproduct, or a regioisomer? Knowing this can guide your solvent system selection. For example, pyrazole synthesis can often lead to regioisomeric mixtures that are challenging to separate.[1][3]
-
Optimize Your Solvent System (TLC):
-
Systematic Screen: Don't just rely on Hexane/Ethyl Acetate. Screen a wider range of solvents with different selectivities. A good starting point is to test solvent systems from different classes (e.g., an ether like Diethyl Ether or MTBE, a chlorinated solvent like DCM, and an alcohol like isopropanol) in combination with a non-polar solvent like heptane.
-
Use Additives: The nitrogen atoms in the pyrazole and phthalazinone rings can cause peak tailing on acidic silica gel.[4][5][6]
-
-
Consider Alternative Stationary Phases:
-
Deactivated Silica: If your compound is degrading on standard silica gel, you can pre-treat, or "deactivate," the silica. Flush the packed column with your starting eluent containing 1-3% triethylamine, followed by the eluent alone, before loading your sample.[7]
-
Alumina: For basic compounds, alumina (neutral or basic) can be an excellent alternative to silica, as it minimizes acidic interactions that cause streaking and decomposition.[4][8]
-
Reversed-Phase (C18): If your compound is highly polar, reversed-phase chromatography might provide better retention and selectivity.[6][9]
-
Issue 2: Product Streaking or Tailing on TLC and Flash Columns
Q: My spots are streaking badly on the TLC plate, making it impossible to assess purity or choose a good solvent system. What causes this and how can I fix it?
A: Streaking is typically caused by one of four issues: compound instability, strong interaction with the stationary phase, overloading the plate, or poor solubility in the mobile phase.[5][6][10][11]
| Potential Cause | Troubleshooting Solution |
| Compound is Acidic/Basic | The heterocyclic nitrogens can interact strongly with acidic silanol groups on silica gel.[4] Add a modifier to the mobile phase: 0.1-2% triethylamine for basic compounds or 0.1-2% acetic acid for acidic compounds.[4][6] |
| Sample Overloading | Too much compound is spotted on the TLC plate, exceeding the capacity of the stationary phase.[5][6][10][11] Prepare a more dilute solution of your crude material for spotting. |
| Compound Degradation | The compound may be unstable on the acidic silica gel.[8][10] Perform a 2D TLC test: run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent. If spots appear off the diagonal, decomposition is occurring.[8] Consider switching to a less acidic stationary phase like neutral alumina.[4][8] |
| Poor Solubility | The compound is not fully soluble in the mobile phase as it moves up the plate. This can cause it to "crash out" and streak. Try a different solvent system where your compound has higher solubility. |
Issue 3: Difficulty Purifying Highly Polar Derivatives
Q: My this compound derivative is extremely polar. It barely moves from the baseline in standard solvent systems like 100% Ethyl Acetate. What are my options?
A: Purifying highly polar compounds requires adjusting your chromatography system to increase elution strength or enhance retention on a more suitable stationary phase.
-
Aggressive Normal-Phase Systems:
-
Add methanol (MeOH) to your mobile phase. A common gradient is Dichloromethane (DCM) with an increasing percentage of MeOH.
-
For very polar basic compounds, a system containing ammonia can be effective. Try using 1-10% of a stock solution of 10% ammonium hydroxide in methanol mixed with DCM.[8]
-
-
Reversed-Phase Chromatography (RP-HPLC):
-
This is often the best method for polar compounds.[9] The stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.
-
Highly polar compounds that are poorly retained even on C18 columns may require specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[7] HILIC uses a polar stationary phase with a high organic content mobile phase, which is well-suited for very polar analytes.[7]
-
-
Recrystallization:
-
Do not underestimate this powerful and scalable technique. If you can find a suitable solvent or solvent system (one in which your compound is soluble when hot but insoluble when cold), recrystallization can be highly effective for removing impurities and may be more efficient than chromatography for large quantities. Patent literature for the PARP inhibitor Olaparib shows extensive use of recrystallization for final purification steps.[12][13]
-
Quantitative Data Summary
The following tables provide examples of purification outcomes for this compound derivatives and related compounds, demonstrating the effectiveness of different techniques.
Table 1: Recrystallization Efficacy for Olaparib (A this compound Derivative)
| Method | Solvent System | Starting Material | Yield | Final Purity (HPLC) | Reference |
| Cooling Crystallization | Ethyl Acetate / Acetone | 30g Crude Olaparib | 95.6% | 99.95% | [12] |
| Cooling Crystallization with Seeding | Ethyl Acetate / Petroleum Ether | 5g Crude Olaparib | 90.4% - 92.2% | Not specified, but yields "fine work" product | [13] |
Table 2: Comparison of Chromatographic Conditions for Pyrazole Derivatives
| Technique | Stationary Phase | Mobile Phase / Eluent | Observation | Reference |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient) | Successfully isolated the major regioisomer from a reaction mixture. | [2] |
| Flash Chromatography | Silica Gel | Ethyl Acetate (Isocratic) | Separated two pyrazole regioisomers (ratio 43:57). | [1][3] |
| Flash Chromatography | Basic Alumina (Grade I) | Hexane / THF (5-100% Gradient) | Purified a tryptamine-substituted pyrazole, suggesting a good choice for basic compounds. | [14] |
| Preparative HPLC | C18 Reversed-Phase | Water / Acetonitrile (Gradient) | Standard method for purifying polar compounds that are difficult to separate by normal-phase. | [15][16] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Neutral this compound Derivative
-
Slurry Preparation: Choose a solvent system based on TLC analysis that gives your desired product an Rf of ~0.2-0.3. Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. If solubility is low, you can adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound, add silica, evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization for Final Purification of Olaparib
This protocol is adapted from a patented method for purifying the drug Olaparib.[12]
-
Dissolution: In a flask, dissolve the crude Olaparib product in a mixed solvent system of ethyl acetate and acetone. The ratio can be approximately 1:1:5 to 1:1:20 (w/v/v) of crude product:ethyl acetate:acetone.[12] Warm the mixture to 45-50 °C to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and stir at 45-50 °C for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cool the filtrate slowly. The patent suggests cooling to between -10 and 0 °C.[12] Slow cooling is crucial for forming large, pure crystals. Allow the crystals to "grow" or mature at this low temperature for 4-6 hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product. This method has been reported to increase purity to >99.9%.[12]
Visualizations
Workflow & Logic Diagrams
Caption: General workflow for purifying this compound derivatives.
Caption: Logic diagram for troubleshooting TLC streaking issues.
Signaling Pathway
Many this compound derivatives are known to be PARP (Poly(ADP-ribose) polymerase) inhibitors, which are critical in cancer therapy.[17][18]
Caption: Simplified pathway of PARP inhibition leading to synthetic lethality.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. researchgate.net [researchgate.net]
- 5. chembam.com [chembam.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 11. bitesizebio.com [bitesizebio.com]
- 12. CN108586355A - A kind of process for purification of olaparib - Google Patents [patents.google.com]
- 13. CN107266370A - A kind of process for purification of olaparib compound - Google Patents [patents.google.com]
- 14. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. Frontiers | Successes and Challenges of PARP Inhibitors in Cancer Therapy [frontiersin.org]
Technical Support Center: Enhancing the Solubility of Phthalazinone Pyrazole Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phthalazinone pyrazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. Poor aqueous solubility is a common hurdle for this class of compounds, potentially impacting assay results and reproducibility.[1][2] This guide offers practical solutions and detailed protocols to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What is happening?
A1: This is a common issue known as "crashing out" and is due to the compound's low solubility in the final aqueous environment of your assay.[1] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many poorly soluble compounds at high concentrations. However, when this stock is diluted into a largely aqueous buffer, the solvent polarity increases significantly, causing the compound to exceed its solubility limit and precipitate.[1]
Q2: What are the initial troubleshooting steps I should take to address compound precipitation?
A2: Before implementing more complex formulation strategies, consider these initial steps:
-
Lower the Final Concentration: The target concentration of your compound may be higher than its aqueous solubility limit. Perform a serial dilution to identify the highest concentration that remains soluble in your final assay buffer.
-
Adjust the Final DMSO Concentration: Many cell-based and enzymatic assays can tolerate a final DMSO concentration of up to 0.5% or even 1%.[1] Gradually increasing the DMSO concentration may be sufficient to keep your compound in solution. Always run a vehicle control with the corresponding DMSO concentration to ensure it does not affect your experimental results.[1]
-
Stepwise Dilution: Avoid adding the DMSO stock directly into the full volume of the aqueous buffer. Instead, perform a stepwise dilution by gradually adding the buffer to the DMSO stock. This more gradual change in solvent polarity can help prevent precipitation.[1]
-
Gentle Warming and Vortexing: Mild warming of the solution (e.g., to 37°C) and thorough vortexing can sometimes help redissolve precipitated compound.[1] However, be mindful of the temperature stability of your compound.
Q3: Are there alternative organic co-solvents I can use besides DMSO?
A3: Yes, other co-solvents can be used, often in combination with DMSO, to improve solubility. Polyethylene glycol 400 (PEG400) is a common choice. A final concentration of 1% DMSO and 5% PEG400 in the assay buffer can be effective.[1] Remember to always include a vehicle control with the same solvent composition.
Q4: My compound is still precipitating even with co-solvents. What other techniques can I try?
A4: For compounds with very low aqueous solubility, more advanced formulation strategies may be necessary. These include:
-
pH Modification: For ionizable this compound compounds, adjusting the pH of the buffer can significantly impact solubility by altering the ionization state of the molecule.[1]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[5]
-
Preparation of Solid Dispersions: A solid dispersion consists of the drug dispersed in a hydrophilic carrier matrix.[5][6][7] This can create an amorphous system with higher apparent solubility and a faster dissolution rate.[1]
-
Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[6][7]
Troubleshooting Guides
Issue 1: Compound Precipitation with Co-Solvent System
If your this compound compound precipitates from a DMSO/aqueous buffer system, follow this workflow:
References
troubleshooting low efficacy of phthalazinone pyrazole in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of phthalazinone pyrazole compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound compound described as an Aurora-A kinase inhibitor?
A1: The this compound, specifically 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenyl-1(2H)-phthalazinone, is a potent and selective inhibitor of Aurora-A kinase with an IC50 of 0.031 μM in biochemical assays.[1] It is designed to arrest mitosis, leading to the inhibition of tumor growth through apoptosis of proliferating cells.[1]
Q2: What are the expected phenotypic effects of Aurora-A inhibition in cell-based assays?
A2: Inhibition of Aurora-A kinase is expected to cause defects in centrosome maturation and separation, leading to poorly formed mitotic spindles.[2] This typically results in a G2/M phase cell cycle arrest.[3][4]
Q3: Are there known off-target effects for this class of compounds?
A3: Yes, studies on 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) have shown that in some cellular contexts, its effects may be independent of Aurora-A inhibition.[1][3] For instance, it has been observed to inhibit Glycogen Synthase Kinase 3 (GSK3), and in some cell lines, it did not significantly reduce the autophosphorylation of Aurora-A.[1][3] It can also suppress the epithelial-mesenchymal transition (EMT) through the AKT signaling pathway.[1]
Q4: What is the recommended solvent and storage condition for this compound stock solutions?
A4: this compound is soluble in DMSO at concentrations of approximately 0.15 mg/ml and in DMF at 0.25 mg/ml.[5][6] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Troubleshooting Guide: Low Efficacy in Cell-Based Assays
Issue 1: Compound Precipitation or Instability
If you observe compound precipitation in your cell culture media or suspect degradation, consider the following:
| Possible Cause | Suggested Solution |
| Poor Solubility in Aqueous Media | - Prepare stock solutions in 100% DMSO. - Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity. - Visually inspect for precipitation after dilution in media. |
| Compound Instability | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Perform a stability test by incubating the compound in your cell culture medium at 37°C for the duration of your experiment and analyzing its concentration by HPLC. |
| Interaction with Media Components | - Test the compound's efficacy in different types of cell culture media to see if specific components are affecting its activity. |
Issue 2: Higher Than Expected IC50 in Cellular Assays
A significant discrepancy between the biochemical IC50 and the cellular EC50 is a common challenge.
| Possible Cause | Suggested Solution |
| Low Cell Permeability | - Although phthalazinone pyrazoles are generally cell-permeable, this can vary between cell lines. If suspected, consider using a cell permeability assay. |
| High Protein Binding | - Serum proteins in the culture medium can bind to the compound, reducing its effective concentration. - Test the compound's efficacy in low-serum or serum-free conditions, if appropriate for your cell line. |
| Drug Efflux Pumps | - Overexpression of efflux pumps like P-glycoprotein (MDR1) in cancer cell lines can reduce intracellular compound concentration. - Test for the expression of common drug efflux pumps in your cell line. - Consider co-incubation with an efflux pump inhibitor as a control experiment. |
| Cell Line-Specific Resistance | - The cell line may have intrinsic or acquired resistance to Aurora-A kinase inhibitors. This can be due to mutations in the Aurora-A gene or upregulation of compensatory signaling pathways.[7][8][9] |
Issue 3: Lack of Expected Phenotype (e.g., No G2/M arrest)
If the compound does not induce the expected cellular phenotype, investigate the following:
| Possible Cause | Suggested Solution |
| Off-Target Effects Dominating | - As noted, this this compound can have off-target effects on pathways like GSK3 and AKT.[1][3] The observed cellular response may be a result of these other activities. - Use a more specific Aurora-A inhibitor as a positive control. - Knockdown Aurora-A using siRNA or shRNA to confirm that the expected phenotype is achievable in your cell line. |
| Incorrect Assay Endpoint | - Ensure you are measuring the correct downstream markers of Aurora-A inhibition. For example, check for a decrease in the phosphorylation of Aurora-A at Threonine 288.[10] |
| Suboptimal Assay Conditions | - Optimize the incubation time and compound concentration. A time-course and dose-response experiment is crucial. - Ensure the cell density is appropriate, as high cell numbers can sometimes metabolize the compound more rapidly. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.[11][12]
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.[11][12] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.[4][13][14]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing.[13] Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified signaling pathway of Aurora-A kinase and its inhibition.
Caption: A workflow for troubleshooting low efficacy in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 880487-62-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Refining Molecular Docking Protocols for Phthalazinone-Pyrazole Interactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the molecular docking of phthalazinone-pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when setting up a molecular docking experiment for phthalazinone-pyrazole compounds?
A1: The most frequent initial hurdles include incorrect preparation of both the ligand (phthalazinone-pyrazole derivative) and the protein receptor, improper definition of the binding site (grid box), and selecting an inappropriate docking software or scoring function for this specific class of molecules. It is crucial to ensure that the ligand's 3D structure is energetically minimized and that the protein structure is properly cleaned of water molecules and other heteroatoms not essential for the interaction.[1][2]
Q2: My docking results show poor binding affinity for a compound that is known to be active. What could be the reason?
A2: This discrepancy can arise from several factors. The scoring function of the docking program may not be accurately parameterized for the specific interactions involved with phthalazinone and pyrazole moieties.[3][4][5] Another common issue is the treatment of the protein receptor as a rigid structure, which might not account for induced-fit effects upon ligand binding.[3][4][6] Consider using ensemble docking with multiple receptor conformations or flexible docking protocols. Also, ensure your ligand's protonation state is correct at physiological pH.[7]
Q3: How do I select the appropriate protein structure for my docking study?
A3: Whenever possible, use a high-resolution crystal structure of your target protein, preferably co-crystallized with a ligand that has structural similarities to your phthalazinone-pyrazole series. If such a structure is unavailable, select an apo (ligand-free) structure or one with a different ligand, but be prepared to perform more extensive validation. Ensure you have removed any non-essential water molecules and artifacts from the crystallization process.[2][7]
Q4: What is the significance of re-docking the native ligand, and what should I expect?
A4: Re-docking the co-crystallized (native) ligand is a critical validation step. It confirms that your docking protocol can reproduce the experimentally observed binding pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Q5: How can I improve the accuracy of my docking results?
A5: To enhance accuracy, consider employing a consensus scoring approach by using multiple docking programs and comparing the results. Post-processing the docking poses with more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimation of binding free energy.[8] Additionally, running molecular dynamics simulations on the docked complex can help assess the stability of the predicted binding mode.
Troubleshooting Guide
| Problem/Error Message | Possible Cause(s) | Suggested Solution(s) |
| Error: Could not open "protein.pdbqt" for reading. | File path is incorrect, or the file is not in the specified directory. The file may have an incorrect extension (e.g., "protein.pdbqt.txt"). | Verify the file path and ensure all necessary files (protein, ligand, configuration) are in the same working directory.[9] Check for hidden file extensions in your operating system's settings.[10] |
| High binding energy (less negative) for a known active compound. | The defined search space (grid box) may not encompass the entire binding site. The exhaustiveness of the search may be too low. The scoring function may be inaccurate for your system. | Increase the size of the grid box to ensure it covers all potential interaction sites.[1] Increase the exhaustiveness parameter in your docking software (e.g., AutoDock Vina) to allow for a more thorough search.[10][11] Consider using a different docking program or a consensus scoring approach. |
| Ligand docks on the surface of the protein instead of in the binding pocket. | The grid box may be incorrectly centered or too large. The ligand may have a high degree of flexibility, leading to energetically favorable but incorrect poses. | Carefully define the grid box to be centered on the active site with an appropriate size.[1] If the binding site is unknown, consider using blind docking first to identify potential binding sites, followed by a more focused docking run.[12] |
| Inconsistent results between different docking runs. | The stochastic nature of the search algorithms can lead to slight variations. The seed for the random number generator is different for each run. | For reproducibility, set a specific seed value in your configuration file. To ensure you have found the optimal pose, perform multiple runs and cluster the results to identify the most consistently predicted binding mode.[10] |
| Python error when visualizing interactions in AutoDockTools. | This is often a memory-related issue or a compatibility problem with Python versions. | Adjusting virtual memory settings can sometimes resolve this.[13] Ensure you are using a compatible version of Python as specified by the software documentation. |
Experimental Protocols
General Molecular Docking Protocol for Phthalazinone-Pyrazole Derivatives using AutoDock Vina
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-solvents, and any co-crystallized ligands not relevant to the study.[1]
-
Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the phthalazinone-pyrazole derivative using a chemical drawing tool (e.g., ChemDraw) and save it in a 3D format (e.g., SDF or MOL2).
-
Perform energy minimization of the ligand structure using a force field like MMFF94.
-
In ADT, detect the rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding site of the protein. If a co-crystallized ligand is present, use its coordinates as the center of the grid box.
-
Define the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1 Å.[1]
-
-
Docking Simulation:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness parameter.
-
Run the AutoDock Vina simulation from the command line.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the docked poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or BIOVIA Discovery Studio.[14]
-
Quantitative Data Summary
Table 1: Binding Affinities of Pyrazole Derivatives Against Various Protein Kinases
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 1b | VEGFR-2 | 2QU5 | -10.09 (kJ/mol converted) | [15][16] |
| 1d | Aurora A | 2W1G | -8.57 (kJ/mol converted) | [15][16] |
| 2b | CDK2 | 2VTO | -10.35 (kJ/mol converted) | [15][16] |
Note: Original values in kJ/mol were kept for consistency with the source. Conversion to kcal/mol is approximately dividing by 4.184.
Table 2: In Vitro Activity and Docking Scores of Phthalazinone-Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) - HepG2 cells | Binding Free Energy (ΔG) - Topo II | Binding Free Energy (ΔG) - PIM1 | Reference |
| 1 | Topo II, PIM1 | 5.5 | -8.96 | -8.01 | [17] |
| 2e | Topo II, PIM1 | 7.1 | -9.01 | -8.09 | [17] |
| 7d | Topo II, PIM1 | 6.8 | -9.10 | -8.21 | [17] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Why Protein-Ligand Docking Fails: A Simple Check That Can Save You Hours – SAMSON Blog [blog.samson-connect.net]
- 3. Challenges in Docking: Mini Review [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. Guiding Conventional Protein–Ligand Docking Software with Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medvoltai.substack.com [medvoltai.substack.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. SAMSON Forum | Facing problem in using AutoDock Vina [forum.samson-connect.net]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Phthalazinone Pyrazole Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phthalazinone pyrazole derivatives. The information is designed to help you anticipate and address stability issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing signs of degradation in solution. What are the most likely causes?
A1: Degradation of this compound derivatives in solution is often influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The phthalazinone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, while the pyrazole ring, though generally stable due to its aromaticity, can also be affected by extreme pH.[1][2][3]
Q2: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer. How can I mitigate this?
A2: To improve the stability of your compound in aqueous solutions, consider the following strategies:
-
pH Optimization: Adjust the pH of your buffer to a range where the compound is most stable. For many nitrogen-containing heterocyclic compounds, a neutral or slightly acidic pH (e.g., pH 5-7) is often optimal.
-
Buffer Selection: Choose a buffer system that does not catalyze the degradation of your compound.
-
Storage Conditions: Store your solutions at lower temperatures (e.g., 2-8°C or -20°C) and protect them from light, especially UV light, which can cause photolysis.[4]
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q3: Can the choice of solvent affect the stability of my this compound derivative?
A3: Yes, the solvent can significantly impact stability. Protic solvents, especially under acidic or basic conditions, can participate in hydrolytic degradation pathways. Aprotic solvents like DMSO and DMF are commonly used for stock solutions and are generally less reactive. However, it is crucial to use high-purity, anhydrous solvents, as water content can still lead to hydrolysis over time. For aqueous experiments, it is not recommended to store aqueous solutions for more than one day.[5]
Q4: Are there any formulation strategies I can use to improve the stability of my compound for in vitro or in vivo studies?
A4: Several formulation strategies can enhance the stability of your compound. These include the use of excipients such as antioxidants (e.g., ascorbic acid) to prevent oxidation, and chelating agents (e.g., EDTA) to sequester metal ions that can catalyze degradation. For oral formulations, techniques like microencapsulation or the formation of solid dispersions with polymers like HPMC can protect the compound from the harsh environment of the gastrointestinal tract and improve both stability and bioavailability.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate formation in aqueous buffer | Poor solubility of the compound at the working concentration and pH. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) if permissible for your assay.- Adjust the pH of the buffer to a range where the compound is more soluble.- Perform a solubility study to determine the maximum soluble concentration under your experimental conditions. |
| Loss of compound potency in cell-based assays | Degradation of the compound in the cell culture medium over the incubation period. | - Prepare fresh solutions of the compound immediately before each experiment.- Minimize the exposure of the compound to light and elevated temperatures during preparation and use.- Consider performing a time-course experiment to assess the stability of the compound in your specific cell culture medium. |
| Appearance of new peaks in HPLC analysis of a stored solution | Chemical degradation of the compound. | - Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and pathways.- Use the information from the forced degradation study to optimize storage conditions (pH, temperature, light protection) to minimize degradation.- Ensure the purity of your solvents and reagents, as impurities can sometimes catalyze degradation. |
| Inconsistent results between experimental replicates | Instability of the compound under the experimental conditions, leading to variable degradation rates. | - Tightly control all experimental parameters, including temperature, pH, and incubation times.- Prepare and use solutions of the compound consistently across all replicates.- Include a positive control with a known stable compound to ensure the consistency of your assay. |
Quantitative Data Summary
The following table summarizes representative stability data for a hypothetical this compound derivative under forced degradation conditions. This data is for illustrative purposes and may not reflect the behavior of your specific compound.
| Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2 | Hydrolysis of phthalazinone ring |
| 0.1 M NaOH (60°C) | 24 | 8.5 | Ring opening of pyrazole moiety |
| 10% H₂O₂ (Room Temp) | 24 | 5.1 | N-oxidation products |
| Heat (80°C, solid state) | 72 | < 1.0 | Minimal degradation |
| Photostability (ICH Q1B) | 24 | 2.3 | Photolytic cleavage products |
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
Objective: To investigate the intrinsic stability of a this compound derivative and identify its potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 10% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The mobile phase composition should be optimized to separate the parent compound from all degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point. If significant degradation products are observed, they can be further characterized by LC-MS.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the this compound derivative is most stable.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-5, phosphate buffer for pH 6-8, and borate buffer for pH 9-10).
-
Sample Preparation: Prepare solutions of the compound in each buffer at a fixed concentration (e.g., 50 µg/mL).
-
Incubation: Incubate all solutions at a constant temperature (e.g., 50°C) to accelerate degradation.
-
Time Points: Collect samples at multiple time points over a period of 48 hours.
-
Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order rate constant (k). Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Simplified Aurora Kinase signaling pathway in mitosis.
References
- 1. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Phthalazinone Pyrazole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy of novel phthalazinone pyrazole derivatives, supported by experimental data and mechanistic insights.
The fusion of phthalazinone and pyrazole moieties has given rise to a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. These derivatives have demonstrated notable efficacy against various cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative overview of two distinct series of this compound derivatives: pyran-linked hybrids and Aurora-A kinase inhibitors. The information is presented to facilitate objective comparison and to provide detailed experimental context for researchers in the field.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of different this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
Pyran-Linked Phthalazinone-Pyrazole Hybrids
A series of novel pyran-linked phthalazinone-pyrazole hybrids (designated 4a-h) were synthesized and evaluated for their anticancer activity against human lung carcinoma (A549) and human cervical carcinoma (HeLa) cell lines.[1]
| Compound | A549 IC50 (µM)[1] | HeLa IC50 (µM)[1] |
| 4a | 14.1 | 17.9 |
| 4b | 10.6 | 11.8 |
| 4c | 9.8 | 10.1 |
| 4d | >50 | >50 |
| 4e | >50 | >50 |
| 4f | 16.4 | 18.6 |
| 4g | 15.6 | 13.1 |
| 4h | >50 | >50 |
Note: Lower IC50 values indicate higher potency.
Aurora-A Kinase Inhibitors
A distinct class of this compound derivatives has been identified as potent and selective inhibitors of Aurora-A kinase, a key regulator of mitosis. The cytotoxicity of a representative compound from this class was assessed against various cancer cell lines.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | Cellular IC50[2] |
| This compound | Aurora-A Kinase | 0.031 µM[3] | HCT116 (Colon) | 7.8 µM |
| Colo205 (Colon) | 2.9 µM | |||
| MCF-7 (Breast) | 1.6 µM | |||
| P-6 (A related pyrazole derivative) | Aurora-A Kinase | 0.11 µM[4] | HCT116 (Colon) | 0.37 µM[4] |
| MCF-7 (Breast) | 0.44 µM[4] |
Experimental Protocols
Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (General Procedure)
The synthesis of pyran-linked phthalazinone-pyrazole hybrids was achieved through a one-pot, three-component reaction.[1]
Reactants:
-
A phthalazinone derivative: 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1)
-
Substituted 1H-pyrazole-5-carbaldehydes (2a-d)
-
An active methylene-containing compound (e.g., malononitrile or ethyl 2-cyanoacetate)
Procedure:
-
A mixture of the phthalazinone derivative (1 equivalent), a substituted 1H-pyrazole-5-carbaldehyde (1 equivalent), and an active methylene compound (1 equivalent) is taken in ethanol.
-
L-proline (20 mol%) is added as a catalyst.
-
The reaction mixture is heated at 70-75°C for 50-60 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and cold water is added to precipitate the product.
-
The solid product is collected by filtration, recrystallized from ethanol, and dried.[1]
References
- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phthalazinone Pyrazoles and Clinically Approved PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies have shown remarkable efficacy, particularly in cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. While several PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, have gained clinical approval, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains a important area of research. Among the emerging classes of PARP inhibitors, phthalazinone pyrazoles have garnered considerable interest. This guide provides a comparative study of phthalazinone pyrazoles and established PARP inhibitors, supported by available experimental data.
Mechanism of Action: A Shared Strategy with a Nuanced Approach
Both phthalazinone pyrazoles and known PARP inhibitors function by targeting the catalytic activity of PARP enzymes, primarily PARP1 and PARP2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, these compounds lead to an accumulation of unrepaired SSBs, which can then collapse replication forks and generate more lethal DNA double-strand breaks (DSBs). In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality and subsequent cell death.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This trapping of the PARP-DNA complex is considered a more potent mechanism of cytotoxicity than the mere inhibition of PARP's enzymatic activity. The phthalazinone core is a common feature in many potent PARP inhibitors, including the approved drug Olaparib. The incorporation of a pyrazole moiety into this scaffold is a strategy being explored to potentially enhance binding affinity and inhibitory activity.
Comparative Efficacy: A Look at the In Vitro Data
Direct, comprehensive head-to-head studies of a wide range of phthalazinone pyrazoles against all clinically approved PARP inhibitors are limited in the public domain. However, several studies have reported the synthesis and evaluation of novel phthalazinone derivatives, some of which incorporate pyrazole or pyrazole-like structures, and provide valuable comparative data.
One study reported the development of a series of 4-phenylphthalazin-1-ones, with compound 11c emerging as a potent PARP-1 inhibitor. In a direct comparison, compound 11c exhibited a lower IC50 value than Olaparib, indicating greater in vitro potency in this specific assay.[1]
Another area of research has focused on pyran-linked phthalazinone-pyrazole hybrids. While not direct PARP inhibition data, cytotoxicity assays against cancer cell lines provide an initial indication of their potential. For instance, a series of these hybrids showed moderate to good activity against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines.
It is important to note that many novel phthalazinone derivatives, which may or may not contain a pyrazole moiety, have been developed and have shown exceptional potency. For example, a recent study on phthalazinone derivatives reported compounds with PARP-1 inhibitory IC50 values of less than 0.2 nM.[1] While a direct comparison with Olaparib was not provided in the same assay in this particular study, such low nanomolar to sub-nanomolar potency highlights the potential of the phthalazinone scaffold for developing highly effective PARP inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for selected phthalazinone derivatives and known PARP inhibitors. It is crucial to interpret this data with the understanding that direct comparisons are most valid when conducted within the same study under identical experimental conditions.
Table 1: In Vitro PARP-1 Inhibition
| Compound/Drug | Chemical Class | PARP-1 IC50 (nM) | Source |
| Compound 11c | 4-Phenylphthalazin-1-one | 97 | [1] |
| Olaparib | Phthalazinone Derivative | 139 | [1] |
| DLC-1-6 Series | Phthalazinone Dithiocarboxylate | <0.2 | [1] |
| Olaparib | Phthalazinone Derivative | 1-5 | [2] |
| Niraparib | Pyridine Carboxamide | 3.8 (PARP-1), 2.1 (PARP-2) | [3] |
| Talazoparib | Fluoro-phthalazinone | 1.2 (PARP-1), 0.87 (PARP-2) (Ki) | [4] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound/Drug | Cell Line | BRCA Status | IC50 (µM) | Source |
| Pyran-linked Phthalazinone-Pyrazole Hybrid 4c | A549 (Lung Carcinoma) | Not Specified | 9.8 | |
| Pyran-linked Phthalazinone-Pyrazole Hybrid 4c | HeLa (Cervical Carcinoma) | Not Specified | 10.1 | |
| DLC-1 | MDA-MB-436 (Breast Cancer) | BRCA1 mutant | 0.08 | [1] |
| DLC-1 | MDA-MB-231 (Breast Cancer) | BRCA proficient | 26.39 | [1] |
| DLC-1 | MCF-7 (Breast Cancer) | BRCA proficient | 1.01 | [1] |
| Olaparib | MDA-MB-436 (Breast Cancer) | BRCA1 mutant | ~0.01-0.1 | |
| Talazoparib | MDA-MB-436 (Breast Cancer) | BRCA1 mutant | ~0.001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate and compare PARP inhibitors.
In Vitro PARP1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate.
-
Procedure:
-
The PARP1 enzyme is incubated with activated DNA in a reaction buffer.
-
The test compound (e.g., a phthalazinone pyrazole or a known inhibitor) is added at various concentrations.
-
The reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of incorporated biotinylated NAD+ into auto-PARylated PARP1 is quantified using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
The IC50 value is calculated by plotting the percentage of PARP1 inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Following treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
-
Visualizing the Landscape of PARP Inhibition
The following diagrams, generated using the DOT language, illustrate key concepts in the comparison of PARP inhibitors.
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Caption: Experimental Workflow for PARP Inhibitor Comparison.
Conclusion and Future Directions
The exploration of phthalazinone pyrazoles as PARP inhibitors represents a promising avenue in the development of novel anticancer therapeutics. The available data, although not yet comprehensive in its comparative scope, suggests that this chemical class has the potential to yield compounds with high potency, sometimes exceeding that of established drugs like Olaparib in specific assays. The phthalazinone scaffold is clearly a validated pharmacophore for PARP inhibition, and the addition of the pyrazole moiety offers a rich chemical space for further optimization.
Future research should focus on systematic structure-activity relationship (SAR) studies of phthalazinone pyrazoles to delinate the key structural features that govern their potency and selectivity. Crucially, direct head-to-head comparisons with a panel of clinically approved PARP inhibitors, including assessments of PARP trapping efficiency and in vivo efficacy in relevant cancer models, will be essential to fully understand the therapeutic potential of this emerging class of compounds. Such studies will be instrumental in identifying lead candidates for further preclinical and clinical development, with the ultimate goal of providing new and improved treatment options for patients with cancer.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Phthalazinone Pyrazole Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of phthalazinone pyrazole analogs, a promising class of compounds with significant therapeutic potential, particularly in oncology. By examining their structure-activity relationships (SAR), this guide offers insights into the rational design of more potent and selective inhibitors targeting key cellular pathways.
The fusion of phthalazinone and pyrazole moieties has yielded a plethora of bioactive molecules. These analogs have demonstrated notable efficacy as inhibitors of critical enzymes involved in cell cycle regulation and DNA damage repair, such as Aurora kinases and Poly(ADP-ribose) polymerase (PARP). This guide will delve into the SAR of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of their therapeutic promise.
Performance Comparison of this compound Analogs
The biological activity of this compound analogs is intricately linked to their structural features. Substitutions on both the phthalazinone and pyrazole rings, as well as the nature of the linker connecting them, play a crucial role in determining their potency and selectivity. Below, we present a comparative analysis of different series of these analogs.
Pyran-Linked Phthalazinone-Pyrazole Hybrids as Anticancer Agents
A novel series of pyran-linked phthalazinone-pyrazole hybrids has been synthesized and evaluated for their cytotoxic activity against human lung (A549) and cervical (HeLa) carcinoma cell lines. The core structure of these compounds features a pyran ring linking the phthalazinone and pyrazole moieties.[1]
Table 1: Cytotoxicity of Pyran-Linked Phthalazinone-Pyrazole Hybrids [1]
| Compound | R | X | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 4a | H | CN | 14.1 ± 0.9 | 17.9 ± 1.0 |
| 4b | CH₃ | CN | 10.6 ± 1.2 | 11.8 ± 1.2 |
| 4c | Cl | CN | 9.8 ± 1.1 | 10.1 ± 0.9 |
| 4d | OCH₃ | CN | 20.3 ± 1.5 | 22.4 ± 1.3 |
| 4e | H | COOEt | 25.6 ± 1.8 | 28.1 ± 1.6 |
| 4f | CH₃ | COOEt | 16.4 ± 1.0 | 18.6 ± 0.9 |
| 4g | Cl | COOEt | 15.6 ± 1.1 | 13.1 ± 0.8 |
| 4h | OCH₃ | COOEt | 41.6 ± 1.8 | 31.6 ± 1.3 |
Structure-Activity Relationship Insights:
-
Substitution on the Pyrazole Ring (R): The nature of the substituent at the R position of the pyrazole ring significantly influences cytotoxic activity. Electron-withdrawing groups, such as chlorine (Cl), tend to enhance potency, as seen in compound 4c , which was the most active in the series.[1] Methyl (CH₃) substitution also resulted in good activity (4b ), while a methoxy (OCH₃) group led to a decrease in activity (4d , 4h ).[1]
-
Substitution on the Pyran Ring (X): The presence of a cyano (CN) group at the X position of the pyran ring generally resulted in higher potency compared to an ethoxycarbonyl (COOEt) group.[1] This is evident when comparing compounds with the same R substituent (e.g., 4a vs. 4e , 4b vs. 4f ).
2,4-Disubstituted Phthalazinones as Aurora Kinase Inhibitors
A series of 2,4-disubstituted phthalazinones, where a pyrazole moiety is incorporated at the 4-position, has been investigated as inhibitors of Aurora kinases. These enzymes are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.
Table 2: Inhibition of Aurora Kinases by 2,4-Disubstituted Phthalazinones [2][3]
| Compound | R | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
| 12a | Phenyl | >10000 | >10000 | >50 |
| 12b | 4-Fluorophenyl | 250 ± 15 | 180 ± 10 | 15.3 ± 1.2 |
| 12c | N-Cyclohexylbenzamide | 118 ± 8.1 | 80 ± 4.2 | 2.2 ± 0.3 |
| VX-680 (Reference) | - | 25 | 60 | 8.5 - 15.3 |
Structure-Activity Relationship Insights:
-
Substitution at the 2-position (R): The substituent at the 2-position of the phthalazinone ring is critical for activity. A simple phenyl group (12a ) is inactive.[3] The introduction of a more complex moiety like N-cyclohexylbenzamide (12c ) dramatically increases the inhibitory potency against both Aurora A and Aurora B, as well as the antiproliferative activity against the HCT116 colon cancer cell line.[2][3] This suggests that this group may be involved in crucial interactions with the kinase active site.
Phthalazinone Analogs as PARP-1 Inhibitors
Phthalazinone-based compounds have also been explored as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA single-strand break repair. Inhibition of PARP-1 is a clinically validated approach for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Table 3: PARP-1 Inhibition by Phthalazinone Analogs [4]
| Compound | R₁ | R₂ | PARP-1 IC₅₀ (nM) | A549 Cytotoxicity (µM, 48h) |
| 11a | H | H | >1000 | >10 |
| 11c | 4-F | H | 97 | 1.2 ± 0.1 |
| 11g | 3-CN | H | 112 | 1.5 ± 0.2 |
| 16b | - | 4-F | 155 | 2.1 ± 0.3 |
| Olaparib (Reference) | - | - | 139 | - |
Structure-Activity Relationship Insights:
-
Substitution on the 4-Phenyl Ring (R₁): The substitution pattern on the 4-phenyl ring of the phthalazinone core is a key determinant of PARP-1 inhibitory activity. An unsubstituted phenyl ring (11a ) is largely inactive.[4] The introduction of a fluorine atom at the 4-position (11c ) or a cyano group at the 3-position (11g ) significantly enhances the inhibitory potency against PARP-1 and cytotoxicity against A549 lung cancer cells.[4]
-
Nature of the Linker: The replacement of the 4-phenyl ring with a 4-benzyl group (16b ) also yields potent PARP-1 inhibitors, indicating some flexibility in the linker to the substituted aromatic ring.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Aurora Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Aurora kinases.
Protocol:
-
Prepare a reaction mixture containing the Aurora kinase enzyme, a specific substrate (e.g., Kemptide), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production as a luminescent signal.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.
In Vitro PARP-1 Inhibition Assay
This assay measures the inhibition of PARP-1 enzymatic activity.
Protocol:
-
Use a commercially available PARP assay kit, which typically utilizes histone-coated plates.
-
Add the test compounds at various concentrations to the wells.
-
Add the PARP-1 enzyme and a reaction cocktail containing biotinylated NAD⁺.
-
Incubate the plate to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone proteins with biotinylated ADP-ribose units.
-
Wash the plate and add streptavidin-HRP to detect the incorporated biotin.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizing the Mechanisms of Action
To better understand the biological context of this compound analog activity, the following diagrams illustrate the signaling pathways of their primary targets and a general workflow for their evaluation.
Caption: A generalized workflow for the development of this compound analogs.
Caption: The role of Aurora kinases in mitosis and their inhibition by this compound analogs.
Caption: The role of PARP-1 in DNA repair and its inhibition by this compound analogs.
References
- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.mpu.edu.mo [research.mpu.edu.mo]
- 3. research.mpu.edu.mo [research.mpu.edu.mo]
- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the anticancer activity of phthalazinone pyrazoles in vivo
A new class of orally bioavailable Aurora A kinase inhibitors, phthalazinone pyrazoles, demonstrates significant tumor growth inhibition in preclinical in vivo models. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential.
Phthalazinone pyrazoles have emerged as potent and selective inhibitors of Aurora A kinase, a key regulator of mitosis.[1][2] Overexpression of Aurora A is a common feature in many human cancers, making it an attractive target for cancer therapy.[3] This guide summarizes the in vivo anticancer activity of a representative phthalazinone pyrazole compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), and compares its performance with the well-established pan-Aurora kinase inhibitor, VX-680 (Tozasertib).
In Vivo Anticancer Activity: A Comparative Look
Direct head-to-head in vivo comparative studies between phthalazinone pyrazoles and other anticancer agents in the same experimental setting are not extensively available in the public domain. However, by cross-analyzing data from independent studies, we can draw valuable insights into their relative efficacy.
This compound (PHT) in Merkel Cell Carcinoma Xenograft Model
A study investigating the in vivo efficacy of PHT utilized a xenograft model with MKL-1 Merkel Cell Carcinoma (MCC) cells in NOD/Scid mice.[4] Treatment with PHT resulted in a significant impairment of tumor growth compared to the control group.[4] While the primary mechanism in this specific cancer model was suggested to be independent of Aurora Kinase A and potentially linked to GSK3 inhibition, the study underscores the in vivo antitumor potential of this compound class.[4]
VX-680 (Tozasertib): A Benchmark for Aurora Kinase Inhibition
VX-680 is a potent and selective small-molecule inhibitor of Aurora kinases that has demonstrated profound inhibition of tumor growth in a variety of in vivo xenograft models, including leukemia, colon, and pancreatic tumors.[5] In a gastric cancer xenograft model using YCC-16 cell lines, VX-680, administered at 50mg/kg twice daily for 5 days, resulted in a statistically significant reduction in tumor volume over 21 days.[6] Furthermore, in clear cell renal cell carcinoma xenografts, VX-680 treatment inhibited tumor growth, which was associated with a decrease in tumor microvessel density.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data from the aforementioned in vivo studies.
Table 1: In Vivo Efficacy of this compound (PHT) in MKL-1 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Outcome | Reference |
| Control (2% DMSO) | Intraperitoneal injection | Continuous tumor growth | [4] |
| PHT | Intraperitoneal injection | Significantly impaired tumor growth | [4] |
Table 2: In Vivo Efficacy of VX-680 in Various Xenograft Models
| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Outcome | Reference |
| Gastric Cancer | YCC-16 | 50 mg/kg, twice daily for 5 days (intraperitoneal) | Statistically significant reduction in tumor volume | [6] |
| Leukemia, Colon, Pancreatic Cancer | Various | Not specified in abstract | Regression of tumors at well-tolerated doses | [5] |
| Clear Cell Renal Cell Carcinoma | A-498, Caki-1 | Not specified in abstract | Inhibition of xenograft tumor growth | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Merkel Cell Carcinoma Xenograft Model (PHT Study)
-
Animal Model: NOD/Scid mice.[4]
-
Cell Line: MKL-1 Merkel Cell Carcinoma cells.[4]
-
Tumor Induction: Subcutaneous injection of Matrigel-embedded MKL-1 cells.[4]
-
Treatment Initiation: Randomized into control and treatment groups when tumor size reached approximately 150 mm³.[4]
-
Drug Administration: Intraperitoneal injection of PHT or control (2% DMSO).[4]
-
Endpoint: Assessment of tumor growth over time.[4]
Gastric Cancer Xenograft Model (VX-680 Study)
-
Animal Model: Mouse xenograft model.[6]
-
Cell Line: YCC-16 gastric cancer cells.[6]
-
Tumor Induction: Solid tumor formation with YCC-16 cells.[6]
-
Drug Administration: Intraperitoneal injection of VX-680 (50 mg/kg) twice a day for 5 days.[6]
-
Endpoint: Tumor volume measurement for 21 days post-injection.[6]
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms and the experimental process is key to evaluating the potential of these compounds.
Aurora A Kinase Signaling Pathway
Phthalazinone pyrazoles primarily exert their anticancer effects by inhibiting Aurora A kinase, a critical regulator of mitotic progression.[1] Aurora A is involved in centrosome maturation, spindle assembly, and proper chromosome segregation.[8][9] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[10]
Caption: Aurora A Kinase Signaling Pathway in Mitosis.
In Vivo Anticancer Activity Validation Workflow
The general workflow for validating the anticancer activity of a compound in vivo involves several key steps, from tumor cell implantation to data analysis.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
comparing the cytotoxic effects of phthalazinone pyrazole on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds. Among these, phthalazinone pyrazole hybrids have emerged as a promising class of molecules demonstrating significant cytotoxic effects against several cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of different this compound derivatives, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| This compound | COLO 205 | Colon Carcinoma | 2.9 | [1] |
| This compound | HCT-116 | Colorectal Carcinoma | 7.8 | [1] |
| This compound | MCF-7 | Breast Adenocarcinoma | 1.6 | [1] |
| Hybrid 4a | A549 | Lung Carcinoma | 14.1 | [2] |
| Hybrid 4a | HeLa | Cervical Carcinoma | 17.9 | [2] |
| Hybrid 4b | A549 | Lung Carcinoma | 10.6 | [2] |
| Hybrid 4b | HeLa | Cervical Carcinoma | 11.8 | [2] |
| Hybrid 4c | A549 | Lung Carcinoma | 9.8 | [2] |
| Hybrid 4c | HeLa | Cervical Carcinoma | 10.1 | [2] |
| Hybrid 4f | A549 | Lung Carcinoma | 16.4 | [2] |
| Hybrid 4f | HeLa | Cervical Carcinoma | 18.6 | [2] |
| Hybrid 4g | A549 | Lung Carcinoma | 15.6 | [2] |
| Hybrid 4g | HeLa | Cervical Carcinoma | 13.1 | [2] |
Experimental Protocols
The evaluation of the cytotoxic effects of this compound compounds is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring cell viability is above 90%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490 nm or 570 nm.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining cytotoxicity and a key signaling pathway affected by certain this compound derivatives.
Certain this compound compounds have been identified as potent and selective inhibitors of Aurora-A kinase.[1][3][5] This kinase plays a crucial role in mitotic progression, and its inhibition can lead to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][3][5]
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating Molecular Predictions: A Comparative Guide to Phthalazinone Pyrazoles
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the experimental validation of molecular modeling predictions for phthalazinone pyrazoles. We delve into their performance as potent kinase inhibitors, particularly targeting Aurora-A kinase, a crucial regulator of cell division. The following sections present quantitative data from cytotoxicity assays, detailed experimental protocols, and visualizations of key pathways and workflows to bridge computational predictions with empirical evidence.
Quantitative Performance Analysis: Cytotoxicity of Phthalazinone Pyrazole Derivatives
Molecular modeling studies, including docking and dynamics simulations, predict the binding affinity of this compound compounds to target proteins.[1][2] These predictions are experimentally validated through cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is determined. Lower IC50 values indicate higher potency.
Below is a summary of reported IC50 values for different this compound hybrids and related derivatives, comparing their efficacy across several human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of Pyran-Linked Phthalazinone-Pyrazole Hybrids
| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Carcinoma) |
|---|---|---|
| 4a | 14.1 | 17.9 |
| 4b | 10.6 | 11.8 |
| 4c | 9.8 | 10.1 |
| 4d | >50 | >50 |
| 4e | 20.9 | 20.9 |
| 4f | 16.4 | 18.6 |
| 4g | 15.6 | 13.1 |
| 4h | 41.6 | 31.6 |
| Doxorubicin | 0.69 | 0.81 |
Data sourced from cytotoxicity evaluations using the MTT assay.[2][3][4]
Table 2: Cytotoxicity (IC50, µM) of Phthalazinone Pyrazoles as Aurora-A Kinase Inhibitors
| Cell Line | Compound 7 |
|---|---|
| COLO 205 (Colon) | 2.9 |
| HCT-116 (Colon) | 7.8 |
| MCF7 (Breast) | 1.6 |
Data sourced from CellTiter-Glo assays performed over 5 days.[5]
These tables demonstrate that while computational models can predict binding, in vitro testing is essential to quantify the actual biological effect. For instance, compound 4c was identified as the most promising in its series, exhibiting significant activity against both A549 and HeLa cells.[3][4]
Experimental Protocols
The validation of molecular modeling predictions for phthalazinone pyrazoles relies on robust experimental methodologies. The following protocols are fundamental to assessing the biological activity of these compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The synthesized this compound hybrids are dissolved (typically in DMSO) and added to the wells at varying concentrations. A positive control (e.g., Doxorubicin) and a negative control (vehicle) are included.[2]
-
Incubation : The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Reading : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2][4]
-
Data Analysis : The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration. Each experiment is typically repeated three times.[4]
Molecular docking studies are performed to predict the binding conformation and affinity of a ligand (this compound) within the active site of a target protein (e.g., Aurora-A kinase, SHMT2).[4]
-
Protein and Ligand Preparation : The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB). The structures of the synthesized compounds are drawn and optimized for energy.
-
Docking Simulation : A docking algorithm is used to place the ligand into the protein's binding site in various orientations and conformations.
-
Scoring and Analysis : The resulting poses are "scored" based on a function that estimates the binding free energy. The pose with the lowest energy is typically considered the most likely binding mode.[2] Interactions such as hydrogen bonds and hydrophobic contacts are then analyzed.[2]
Visualizing Pathways and Workflows
To better understand the context of this compound validation, the following diagrams illustrate the experimental workflow and the targeted biological pathway.
Caption: Workflow from computational design to experimental validation.
Phthalazinone pyrazoles often target Aurora kinases, which are essential for mitosis. Their inhibition disrupts cell division, leading to apoptosis in cancer cells.[6][7][8]
Caption: Simplified signaling pathway of Aurora-A kinase in mitosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparative analysis of phthalazinone pyrazole synthesis methods
The fusion of phthalazinone and pyrazole rings has yielded a class of heterocyclic compounds with significant pharmacological interest, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The development of efficient and sustainable synthetic methodologies to access these valuable scaffolds is a key focus for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent synthesis methods for phthalazinone pyrazoles, with a focus on multi-component reactions, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their needs.
One-Pot Multi-Component Reactions: A Dominant Strategy
The majority of modern synthetic routes towards phthalazinone pyrazoles, specifically 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, rely on one-pot multi-component reactions (MCRs).[3][4][5] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining three or four starting materials in a single reaction vessel.[6][7] The primary variations in these methods lie in the choice of catalyst, energy source (conventional heating versus microwave irradiation), and solvent conditions.
Comparative Analysis of Synthesis Methods
The following table summarizes key quantitative data for several one-pot synthesis methods for 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, highlighting the differences in reaction conditions, times, and yields.
| Method | Reactants | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Phthalhydrazide, Aromatic Aldehyde, Malononitrile | L-proline (20 mol%) | Ethanol | 70-75°C | 50-60 min | 84-88 | [6] |
| 2 | Phthalhydrazide, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | NaHCO₃ (1 mmol) | Solvent-free | 120°C | 15-50 min | High | [1] |
| 3 | Phthalic Anhydride, Hydrazine Monohydrate, Aromatic Aldehyde, Malononitrile | Boric Acid | Solvent-free | Microwave | Short | Excellent | [7] |
| 4 | Phthalimide, Hydrazine, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | NiCl₂·6H₂O (10 mg) | Ethanol | Reflux | 120 min | 93 | [5] |
| 5 | Phthalhydrazide, Aromatic Aldehyde, Malononitrile | [Bmim]OH | Microwave | - | Short | Excellent | [8] |
| 6 | Phthalhydrazide, Aromatic Aldehyde, Malononitrile | β-cyclodextrin (20 mol%) | H₂O–EtOH (4:1) | 100°C | - | High | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Method 1: L-proline Catalyzed Three-Component Synthesis[6][9]
General Procedure: A mixture of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1 equivalent, 10 mmol), an appropriate 1H-pyrazole-5-carbaldehyde (1 equivalent, 10 mmol), and an active methylene compound (malononitrile or ethyl 2-cyanoacetate, 1 equivalent, 10 mmol) is taken in ethanol (50 mL). L-proline (20 mol%, 0.23 g) is added as a catalyst, and the reaction mixture is heated at 70–75°C for 50–60 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to 30–35°C, and cold water is added, followed by stirring for 30 minutes. The precipitated solid product is collected by filtration and purified by recrystallization.[9]
Method 2: Sodium Bicarbonate Catalyzed Solvent-Free Three-Component Synthesis[1]
General Procedure: A mixture of phthalhydrazide (1 mmol), an aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and sodium hydrogen carbonate (NaHCO₃, 1 mmol) is heated in an oil bath at 120°C for 15-50 minutes. The reaction progress is monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the solid product is washed with water and then recrystallized from ethanol to afford the pure 1H-pyrazolo[1,2-b]phthalazine-5,10-dione.[1]
Method 3: Boric Acid Catalyzed Four-Component Synthesis under Microwave Irradiation[7]
General Procedure: Phthalic anhydride (1 mmol), hydrazine monohydrate (1 mmol), a substituted aromatic aldehyde (1 mmol), and malononitrile (1 mmol) are mixed with a catalytic amount of boric acid under solvent-free conditions. The mixture is then subjected to microwave irradiation. The reaction is completed in a short time, yielding the desired pyrazolo phthalazine dione. The product is then purified, typically by recrystallization.[7] This method is highlighted as an environmentally benign, green synthesis approach.[7]
Synthesis Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the multi-component synthesis strategies for phthalazinone pyrazoles.
Caption: Workflow for the three-component synthesis of phthalazinone pyrazoles.
Caption: Workflow for the four-component synthesis of phthalazinone pyrazoles.
Conventional Heating vs. Microwave-Assisted Synthesis
A significant development in the synthesis of phthalazinone pyrazoles is the application of microwave irradiation as an energy source.[7][8][10] Compared to conventional heating methods, microwave-assisted synthesis often leads to a dramatic reduction in reaction times, improved yields, and is considered a more environmentally friendly approach.[10][11][12][13] For instance, the synthesis of pyrazole and oxadiazole hybrids saw a reduction in reaction time from 7–9 hours with conventional reflux to just 9–10 minutes under microwave irradiation, with a corresponding increase in product yield.[13] This efficiency gain is a critical factor for high-throughput synthesis and drug discovery efforts.
Conclusion
The synthesis of phthalazinone pyrazoles is predominantly achieved through one-pot, multi-component reactions, offering a highly efficient and atom-economical route to this important class of heterocyclic compounds. The choice of catalyst, solvent, and energy source significantly impacts the reaction outcomes. Green chemistry principles are increasingly being incorporated, with the use of eco-friendly catalysts like L-proline and boric acid, solvent-free conditions, and microwave irradiation.[6][7] For researchers and professionals in drug development, the adoption of microwave-assisted, multi-component strategies appears to be the most promising approach for the rapid and sustainable synthesis of diverse phthalazinone pyrazole libraries for further biological evaluation.
References
- 1. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. One-drop organocatalyzed multicomponent synthesis of pyrazolo[1,2-b]phthalazine-diones and pyrazolophthalazinyl quinolines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Phthalazinone Pyrazoles Against Different Kinase Families: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The phthalazinone pyrazole scaffold has emerged as a promising chemical starting point for the generation of potent modulators of kinase activity. This guide provides a comparative analysis of the selectivity of a key this compound derivative, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone, against kinases from different families, supported by experimental data and detailed protocols.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone against key kinases from the Aurora and GSK families. The data highlights the compound's potent and selective inhibition of Aurora-A kinase over Aurora-B kinase, as well as its potent off-target inhibition of Glycogen Synthase Kinase 3 (GSK3).
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity vs. Aurora-B | Reference |
| Aurora-A | Serine/Threonine Kinase | 31 | >3225-fold | [1][2] |
| Aurora-B | Serine/Threonine Kinase | >100,000 | 1 | [1] |
| GSK3β | Serine/Threonine Kinase | 29 | >3448-fold |
Experimental Protocols
Detailed methodologies for the key kinase inhibition assays are crucial for the interpretation and replication of the presented data. Below are representative protocols for in vitro Aurora kinase and GSK3 assays.
In Vitro Aurora Kinase Activity Assay (Radiometric)
This protocol describes a common method for determining the in vitro kinase activity of Aurora-A and Aurora-B, which was employed in the initial characterization of the this compound scaffold.[1]
Materials:
-
Enzymes: Recombinant human Aurora-A and Aurora-B kinases.
-
Substrate: Myelin Basic Protein (MBP).
-
Inhibitor: 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone stock solution (e.g., 10 mM in DMSO).
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.
-
ATP: [γ-³³P]ATP and non-radioactive ATP.
-
Assay Plates: 96-well plates.
-
Filter Mats: Glass fiber filter mats.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the serially diluted compound or DMSO (vehicle control), and the respective Aurora kinase.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding to the kinases.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of MBP substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase.
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto glass fiber filter mats. The phosphorylated MBP will bind to the filter.
-
Washing: Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro GSK3β Activity Assay (Luminescence-Based)
This protocol outlines a luminescence-based assay for measuring GSK3β activity, a common method for high-throughput screening and selectivity profiling.
Materials:
-
Enzyme: Recombinant human GSK3β.
-
Substrate: A specific peptide substrate for GSK3β.
-
Inhibitor: 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone stock solution (e.g., 10 mM in DMSO).
-
Kinase Buffer: Commercially available kinase buffer (e.g., from Promega or BPS Bioscience).
-
ATP Solution: Non-radioactive ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Assay Plates: 384-well white plates.
-
Luminometer: For measuring the luminescent signal.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the appropriate amount of GSK3β enzyme, and the specific peptide substrate.
-
Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Start the reaction by adding the ATP solution. The final volume is typically small (e.g., 5-10 µL).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence in each well using a luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the cellular signaling pathways involving Aurora-A and GSK3, as well as a typical workflow for assessing kinase inhibitor selectivity.
References
Unveiling the Therapeutic Promise of Phthalazinone Pyrazole Hybrids: A Comparative Analysis
For researchers and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. Phthalazinone pyrazole hybrids have emerged as a promising class of compounds, demonstrating significant potential in anticancer and other therapeutic areas. This guide provides an objective comparison of their performance against established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research and development decisions.
Performance Snapshot: this compound Hybrids vs. Standard of Care
The therapeutic potential of novel this compound hybrids has been primarily evaluated in the context of cancer therapy, with studies highlighting their potent activity against various cancer cell lines. A direct comparison with existing cancer drugs reveals their competitive, and in some aspects, superior profiles.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The anti-proliferative activity of newly synthesized pyran-linked phthalazinone-pyrazole hybrids was assessed against human lung carcinoma (A549) and human cervical carcinoma (HeLa) cell lines using the MTT assay. The results, presented in terms of IC50 values (the concentration of a drug that inhibits cell growth by 50%), demonstrate the potent cytotoxic effects of these hybrids. For a comprehensive evaluation, these values are compared with the known Aurora kinase inhibitor, VX-680, and the widely used PARP inhibitor, Olaparib.
| Compound/Drug | Target(s) | A549 IC50 (µM) | HeLa IC50 (µM) | Reference |
| This compound Hybrid (4c) | SHMT2 (putative) | 9.8 | 10.1 | [1] |
| This compound Hybrid (4b) | SHMT2 (putative) | 10.6 | 11.8 | [1] |
| VX-680 (Tozasertib) | Aurora Kinase A, B, C | 8.5 - 15.3 | ~1 (96h) | [2][3] |
| Olaparib | PARP1, PARP2, PARP3 | Varies (BRCA status dependent) | Varies (BRCA status dependent) | [4][5] |
Key Observation: The this compound hybrids, particularly compound 4c , exhibit potent anticancer activity against both A549 and HeLa cell lines, with IC50 values in the low micromolar range.[1] Notably, their efficacy is comparable to or, in some instances, potentially better than the established Aurora kinase inhibitor VX-680 in the A549 cell line.[2]
Oral Bioavailability: A Critical Advantage
A significant hurdle in drug development is achieving adequate oral bioavailability. Phthalazinone pyrazoles have demonstrated a considerable advantage in this domain compared to the well-studied Aurora inhibitor VX-680. Studies have reported that this novel class of compounds displays substantially improved oral bioavailability .[6][7] While specific pharmacokinetic parameters from comparative studies are proprietary, graphical data from preclinical studies indicate significantly higher plasma concentrations of phthalazinone pyrazoles over time after oral administration compared to VX-680. This enhanced bioavailability suggests the potential for more convenient and effective oral dosing regimens in clinical settings.
Deep Dive into the Mechanism of Action: Targeting Key Cancer Pathways
This compound hybrids exert their therapeutic effects by modulating critical signaling pathways implicated in cancer progression. The two primary targets identified for these hybrids are Aurora Kinase A and Serine Hydroxymethyltransferase 2 (SHMT2).
Inhibition of Aurora Kinase A Signaling
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[8] Their overexpression is a common feature in many cancers, leading to genomic instability and uncontrolled cell proliferation. Phthalazinone pyrazoles have been identified as potent and selective inhibitors of Aurora-A kinase.[6] By inhibiting Aurora-A, these hybrids disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]
Caption: Inhibition of Aurora Kinase A by this compound Hybrids.
Targeting SHMT2: A Metabolic Vulnerability in Cancer
Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a central role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1] Cancer cells often exhibit an increased reliance on this pathway, making SHMT2 an attractive therapeutic target. Molecular docking studies have suggested that pyran-linked phthalazinone-pyrazole hybrids bind to and inhibit SHMT2.[1] By disrupting one-carbon metabolism, these compounds can effectively starve cancer cells of the building blocks necessary for their growth and division.
Caption: Inhibition of SHMT2 by this compound Hybrids.
Experimental Protocols: A Guide for Reproducible Research
To facilitate further investigation and validation of the therapeutic potential of this compound hybrids, detailed experimental protocols for key assays are provided below.
Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (General Procedure)
This protocol outlines the one-pot, three-component reaction for synthesizing the pyran-linked phthalazinone-pyrazole hybrids.[1]
Caption: Workflow for the Synthesis of this compound Hybrids.
Materials:
-
Substituted phthalazinone (1 equivalent)
-
1H-pyrazole-5-carbaldehyde derivative (1 equivalent)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent)
-
Ethanol (solvent)
-
L-proline (catalyst)
Procedure:
-
In a round-bottom flask, combine the substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and the active methylene compound in ethanol.
-
Add L-proline (20 mol%) to the mixture.
-
Heat the reaction mixture at 70-75°C for 50-60 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture and stir for 30 minutes to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain the pure pyran-linked phthalazinone-pyrazole hybrid.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hybrids (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound hybrids and incubate for an additional 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Conclusion and Future Directions
This compound hybrids represent a versatile and potent class of therapeutic agents with significant promise, particularly in the field of oncology. Their ability to target key cancer-related pathways such as Aurora Kinase A and SHMT2, coupled with their favorable pharmacokinetic properties, positions them as strong candidates for further preclinical and clinical development. The comparative data presented in this guide underscores their potential to outperform or complement existing therapies. Future research should focus on in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of their therapeutic potential in other diseases where these pathways are implicated. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these promising findings and unlock the full therapeutic potential of this compound hybrids.
References
- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phthalazinone Pyrazole in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Phthalazinone pyrazole (CAS No. 880487-62-7), a potent and selective Aurora A kinase inhibitor. The following protocols are based on available safety data and established best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), general laboratory best practices for handling chemical compounds should always be followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact.[1][2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. | Minimizes inhalation of potentially harmful particulates.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving waste identification, segregation, containment, and labeling, ultimately leading to disposal through appropriate channels.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification : Classify this compound waste.
-
Solid Waste : Unused or expired solid this compound.
-
Liquid Waste : Solutions containing this compound.
-
Contaminated Materials : Items such as gloves, absorbent pads, and empty containers.
-
-
Waste Collection :
-
For solid waste : Carefully transfer the solid this compound into a designated hazardous waste container to avoid creating dust.[1]
-
For liquid waste : Collect solutions in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.
-
For contaminated materials : Place all contaminated items in a designated solid hazardous waste container.
-
-
Containerization and Storage :
-
Use sturdy, chemically resistant containers for all waste.
-
Ensure containers are securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
The storage area should have secondary containment to capture any potential leaks.[1]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Waste this compound".[2]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste generation.
-
Final Disposal Pathway
While one Safety Data Sheet suggests that smaller quantities of this compound can be disposed of with household waste, this is not a recommended practice in a laboratory setting and may contradict local regulations. The most prudent and compliant approach is to manage all chemical waste through a licensed and approved hazardous waste disposal facility.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash .[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the properly contained and labeled waste.
-
Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.
-
Containment : For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain the substance.[1]
-
Cleanup : Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.[1]
-
Decontamination : Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
-
Reporting : Report the spill to your institution's EHS department.
Disposal Workflow for this compound
A flowchart illustrating the proper disposal workflow for this compound.
References
Personal protective equipment for handling Phthalazinone pyrazole
This guide provides crucial safety and logistical information for the handling and disposal of Phthalazinone pyrazole (CAS No. 880487-62-7), a potent and selective inhibitor of Aurora A kinase.[1][2][3] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols for handling research chemicals with limited toxicological data. This ensures the safety of all laboratory personnel and the integrity of the research being conducted.
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against potential exposure. Although the safety data sheet (SDS) for this compound does not specify extensive required PPE, the following table outlines recommended equipment based on standard laboratory practices for handling research chemicals.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields | Essential for protecting eyes from splashes and airborne particles. Should meet national safety standards. |
| Chemical Goggles | Recommended for enhanced protection, especially when handling larger quantities or creating solutions. | |
| Face Shield | To be used in conjunction with safety glasses or goggles for maximum protection during procedures with a high risk of splashing.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Although no specific glove material is recommended due to a lack of testing, nitrile or latex gloves are standard for handling non-hazardous chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
| Impervious Clothing | Recommended when there is a potential for significant skin contact. | |
| Respiratory Protection | Not generally required | The SDS states that respiratory protection is not required. However, if handling procedures are likely to generate dust, a dust mask or a NIOSH/MSHA-approved respirator should be used in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred designated area for all weighing and transfer operations to control airborne dust and vapors.
-
Personal Protective Equipment (PPE) Donning : Before handling the compound, ensure all required PPE is donned correctly as specified in the table above.
-
Weighing and Aliquoting : Perform all weighing and transfer operations on a clean, impervious surface within a chemical fume hood. Use tools such as spatulas and weighing paper that can be easily decontaminated or disposed of. Minimize the creation of dust during handling.
-
Dissolving and Reaction Setup : When dissolving the solid, add the powder slowly to the solvent to avoid splashing. This compound is soluble in DMF (0.25 mg/ml) and DMSO (0.15 mg/ml).[1] Ensure all containers are clearly and accurately labeled.
-
Post-Handling : After handling, decontaminate all work surfaces and equipment. Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste container. Wash hands thoroughly with soap and water.[5]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Solvent Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.
-
Regulations : Disposal must be made according to official federal, state, and local regulations. Smaller quantities may be disposable with household waste, but it is always best to consult with your institution's environmental health and safety department for specific guidance.
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure.
-
After Inhalation : Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide respiratory support and seek immediate medical attention.[6]
-
After Skin Contact : Promptly remove contaminated clothing and wash the affected skin with plenty of soap and water.[6] If irritation persists, seek medical attention.[6]
-
After Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.
-
After Swallowing : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterwards. If symptoms persist, consult a doctor.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 880487-62-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 1-Phthalazinone | CAS No: 119-39-1 [aquigenbio.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
